MMV665916
Description
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Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-9-5-2-6-13(16)12-20-17(23)10-11-22-18(24)14-7-3-4-8-15(14)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONCPXNUBXWDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: MMV665916 Mechanism of Action in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MMV665916 is a potent quinazolinedione-based antimalarial compound with significant in vitro activity against Plasmodium falciparum. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its predicted molecular target, P. falciparum farnesyltransferase (PfFT). While experimental validation of the direct target is not yet published, computational modeling strongly suggests PfFT as the primary site of action. This guide details the available quantitative data, relevant experimental protocols for target validation and compound characterization, and visual representations of the hypothesized mechanism and experimental workflows.
Introduction to this compound
This compound is a novel small molecule identified through screening efforts as a promising lead for antimalarial drug development. Its chemical structure, a quinazolinedione derivative, confers potent and selective activity against the erythrocytic stages of P. falciparum, the deadliest species of malaria parasite. The compound's high selectivity index suggests a favorable therapeutic window, making it a candidate worthy of further investigation.
Quantitative Data
The following table summarizes the key in vitro activity and cytotoxicity data for this compound.
| Parameter | Value | Cell Line/Strain | Reference |
| EC50 | 0.4 µM | P. falciparum FcB1 strain | [1] |
| Selectivity Index (SI) | >250 | Human fibroblast cell line AB943 | [1] |
Proposed Mechanism of Action: Inhibition of Farnesyltransferase
Computational docking studies have identified P. falciparum farnesyltransferase (PfFT) as the likely molecular target of this compound.[1] PfFT is a crucial enzyme in the parasite's isoprenoid biosynthesis pathway.
The Role of Farnesyltransferase in P. falciparum
Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to the C-terminus of specific proteins, a post-translational modification known as farnesylation or prenylation. This lipid anchor is essential for the proper subcellular localization and function of these proteins, many of which are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PfFT, this compound is hypothesized to disrupt these vital cellular processes, leading to parasite death.
Hypothesized Signaling Pathway Disruption
The inhibition of PfFT by this compound would lead to a disruption of protein prenylation, affecting multiple downstream signaling pathways. The following diagram illustrates this proposed mechanism.
Experimental Protocols
While specific experimental validation for this compound's target is pending, the following are detailed methodologies for key experiments that would be employed for its characterization and target validation.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the in vitro efficacy of antimalarial compounds.
-
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, gentamicin)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, SYBR Green I)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.
-
Add synchronized P. falciparum-infected RBCs (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber.
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-3 hours.
-
Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the EC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound against a human cell line.
-
Materials:
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Human cell line (e.g., HepG2, HEK293T)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
-
-
Procedure:
-
Seed the human cells in the 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium and add to the cells. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.[3][4]
-
Target Validation Workflow
Validating the computationally predicted target, PfFT, requires a multi-step experimental approach. The following diagram outlines a logical workflow for target deconvolution and validation.
Conclusion
This compound is a promising antimalarial candidate with potent in vitro activity against P. falciparum. While the current evidence strongly suggests that its mechanism of action involves the inhibition of P. falciparum farnesyltransferase, direct experimental validation is a critical next step. The experimental protocols and validation workflow outlined in this guide provide a clear path forward for the continued development of this compound. Elucidating the precise molecular interactions and downstream consequences of PfFT inhibition will be crucial for optimizing this compound and anticipating potential resistance mechanisms.
References
An In-depth Technical Guide to the Antimalarial Compound MMV665916
Introduction
MMV665916 is a promising antimalarial compound identified as a potent inhibitor of Plasmodium falciparum growth. As a quinazolinedione derivative, its mode of action is believed to target a key enzymatic pathway in the parasite, making it a subject of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of antimalarial drug discovery.
Chemical Structure of this compound
This compound is a synthetic compound belonging to the quinazolinedione class of molecules. Its chemical formula is C₁₉H₁₉N₃O₄, with a molecular weight of 353.37 g/mol .
Systematic Name: N-(2-methoxybenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
SMILES: O=C1N(CCC(NCC2=CC=CC=C2OC)=O)C(C3=CC=CC=C3N1)=O
InChI: InChI=1S/C19H19N3O4/c1-24-15-7-3-2-6-13(15)11-20-17(23)8-10-22-18(25)14-5-4-9-16(14)21-19(22)26/h2-7,9H,8,10-11H2,1H3,(H,20,23)(H,21,26)
The core structure features a quinazoline-2,4(1H,3H)-dione moiety, which is a recognized pharmacophore in various biologically active compounds.
Quantitative Biological Data
This compound has demonstrated significant in vitro activity against the blood stages of Plasmodium falciparum. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell/Strain | Assay Type | Reference |
| EC₅₀ | 0.4 µM | P. falciparum FcB1 | Antiplasmodial Growth Inhibition | [1][2] |
| Selectivity Index (SI) | >250 | Human Fibroblast Cell Line AB943 | Cytotoxicity vs. Antiplasmodial Activity | [1][2] |
Experimental Protocols
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
The in vitro antiplasmodial activity of this compound is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Materials:
-
Plasmodium falciparum culture (e.g., FcB1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Compound dilutions of this compound
Procedure:
-
Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of approximately 0.5% in complete culture medium with a 2% hematocrit.
-
Serial dilutions of this compound are prepared and added to the wells of a 96-well plate. Control wells containing no compound and wells with a known antimalarial drug (e.g., chloroquine) are included.
-
The parasite culture is added to each well.
-
The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[3]
-
After incubation, the plates are frozen to lyse the red blood cells.
-
Following thawing, a lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4][5]
-
The fluorescence intensity is proportional to the amount of parasitic DNA, and the EC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.
Molecular Docking Protocol
Molecular docking studies have been employed to investigate the binding mode of this compound to its putative target, P. falciparum farnesyltransferase (PfFT).
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)
-
Protein Data Bank (PDB) for the crystal structure of PfFT (or a homology model)
-
Ligand structure of this compound (generated from SMILES or drawn using a chemical editor)
Procedure:
-
Protein Preparation: The crystal structure of PfFT is obtained from the PDB. Water molecules and co-crystallized ligands are typically removed. Hydrogens are added, and the protein structure is energy minimized to correct any steric clashes.
-
Ligand Preparation: A 3D structure of this compound is generated and energy minimized.
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Binding Site Definition: The active site of PfFT is defined, often based on the location of a co-crystallized inhibitor or through computational prediction of binding pockets.
-
Docking Simulation: The docking algorithm is run to predict the binding poses of this compound within the active site of PfFT. The simulation explores various conformations and orientations of the ligand.
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Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of PfFT.
Putative Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its antimalarial effect by inhibiting P. falciparum farnesyltransferase (PfFT).[1][2] PfFT is a crucial enzyme in the prenylation pathway.[6][7] This pathway involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues at the C-terminus of proteins in a process called farnesylation.[8][9] This post-translational modification is essential for the proper localization and function of numerous proteins involved in critical cellular processes, including signal transduction and membrane association.[10] By inhibiting PfFT, this compound disrupts the farnesylation of these essential proteins, leading to parasite death.
References
- 1. Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives this compound as potential antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein-farnesyltransferase-and-protein-prenylation-inplasmodium-falciparum - Ask this paper | Bohrium [bohrium.com]
- 7. Protein farnesyltransferase and protein prenylation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Prenylation and Hsp40 in Thermotolerance of Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiplasmodial Activity of MMV665916: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro antiplasmodial activity of the compound MMV665916, a quinazolinedione derivative identified as a potent antimalarial agent. It consolidates key data on its efficacy, selectivity, and proposed mechanism of action, alongside detailed experimental protocols relevant to its evaluation.
Quantitative Efficacy and Selectivity
This compound has demonstrated significant and specific activity against the erythrocytic stages of Plasmodium falciparum in vitro. Its potency and selectivity are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Parasite Line | Comments | Reference |
| Antiplasmodial Activity (EC50) | 0.4 µM | P. falciparum (FcB1 strain) | Demonstrates potent growth inhibition against the malaria parasite. | [1][2] |
| Cytotoxicity | Non-toxic | Human Fibroblast (AB943) | No significant toxicity observed against a primary human cell line. | [1][2] |
| Selectivity Index (SI) | > 250 | - | Calculated as the ratio of cytotoxicity to antiplasmodial activity (EC50 on host cell / EC50 on parasite). A high SI indicates high selectivity for the parasite. | [1][2] |
Proposed Mechanism of Action: Inhibition of Farnesyltransferase
The antimalarial activity of this compound is hypothesized to stem from the inhibition of a key parasite enzyme, P. falciparum farnesyltransferase (PfFT).[1][2]
-
Role of Farnesyltransferase (FTase): FTase is a crucial enzyme in the parasite that catalyzes the post-translational modification of proteins by attaching a farnesyl pyrophosphate (FPP) lipid group. This process, known as prenylation, is vital for the proper membrane localization and function of numerous proteins essential for parasite survival, growth, and differentiation.
-
Inhibition by this compound: Molecular docking studies suggest that this compound and its related quinazolinedione derivatives bind to the active site of PfFT.[1][2] By occupying this site, the compound likely prevents the binding of native protein substrates, thereby inhibiting their prenylation. The disruption of this pathway leads to dysfunctional proteins and ultimately, parasite death.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for assessing the in vitro antiplasmodial activity and cytotoxicity of compounds like this compound, based on standard laboratory practices.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against asynchronous P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., FcB1, 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well flat-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
Test compound (this compound)
Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Preparation: Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia in complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. Typically, a 2-fold or 3-fold dilution series is created across a wide concentration range (e.g., from 10 µM to <1 nM).
-
Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Add 100 µL of the diluted compound to the respective wells. Include wells for "no drug" (positive growth control) and "uninfected erythrocytes" (background control).
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
Prepare a fresh SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the "no drug" control.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic model).
-
Mammalian Cell Cytotoxicity Assay (e.g., Resazurin Method)
This assay determines the concentration of a compound that is toxic to a mammalian cell line, which is necessary for calculating the Selectivity Index.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or primary lines like AB943)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Resazurin sodium salt solution
-
Control drug (e.g., Doxorubicin)
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "no drug" (cell viability control) and "no cells" (background) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
Add Resazurin solution to each well to a final concentration of approximately 25-50 µg/mL.
-
Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition: Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50 or EC50) by fitting the dose-response data to a non-linear regression curve, similar to the antiplasmodial assay.
References
In-depth Technical Guide: MMV665916 Efficacy Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound MMV665916 against Plasmodium falciparum, the deadliest species of malaria parasite. This document details its potency, potential mechanism of action, and the experimental protocols used for its evaluation.
Core Data Summary
This compound has demonstrated potent activity against the chloroquine-resistant FcB1 strain of P. falciparum. The compound's primary molecular target is believed to be P. falciparum farnesyltransferase (PfFT), a critical enzyme in the parasite's biological pathways.
Table 1: EC50 Value of this compound Against P. falciparum FcB1 Strain
| Compound | P. falciparum Strain | EC50 (µM) | Putative Target |
| This compound | FcB1 (chloroquine-resistant) | 0.4[1][2] | Farnesyltransferase (PfFT)[1][2] |
Further research is required to establish the EC50 values of this compound against a broader panel of drug-sensitive and drug-resistant P. falciparum strains, such as 3D7, W2, Dd2, and K1, to fully characterize its activity spectrum and cross-resistance profile.
Experimental Protocols
The determination of the half-maximal effective concentration (EC50) of antimalarial compounds is crucial for assessing their potency. A widely accepted and robust method for this is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based In Vitro P. falciparum Growth Inhibition Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite within infected red blood cells.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX™ II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Synchronization: P. falciparum parasites are maintained in continuous in vitro culture in human red blood cells. For the assay, cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a homogenous starting population.
-
Drug Dilution Series: A serial dilution of this compound is prepared in complete culture medium in a 96-well plate. A drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and an uninfected red blood cell control are included.
-
Assay Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After the incubation period, the culture plates are subjected to a freeze-thaw cycle to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The plate is incubated in the dark to allow for the dye to bind to the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from the uninfected red blood cell control. The percentage of growth inhibition is calculated relative to the drug-free control wells. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of P. falciparum farnesyltransferase (PfFT). This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to target proteins, a post-translational modification known as farnesylation. Farnesylation is crucial for the proper localization and function of a variety of proteins involved in essential cellular processes, including signal transduction.
Proposed Signaling Pathway Inhibition by this compound
The inhibition of PfFT by this compound disrupts the farnesylation of key signaling proteins, thereby interfering with downstream cellular processes vital for parasite survival and proliferation.
Diagram Description: This diagram illustrates the proposed mechanism of action for this compound. The compound inhibits P. falciparum farnesyltransferase (PfFT), preventing the farnesylation of target proteins. This disruption in post-translational modification hinders the proper localization and function of these proteins, ultimately leading to the inhibition of downstream signaling pathways essential for parasite growth and proliferation.
References
Discovery and Initial Screening of MMV665916: A Technical Overview
For Immediate Release
This whitepaper details the discovery and initial screening of the promising antimalarial compound MMV665916, a quinazolinedione derivative identified through a comprehensive screening campaign. The following sections provide an in-depth guide to the methodologies employed in its initial characterization, quantitative data from these assays, and a visual representation of the discovery workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Summary of In Vitro Activity
This compound has demonstrated potent activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. The compound exhibits a favorable selectivity profile, with significantly higher potency against the parasite than against a human cell line.
| Compound ID | Target Organism | Assay Type | Metric | Value | Reference |
| This compound | P. falciparum (FcB1 strain) | Growth Inhibition | EC50 | 0.4 µM | [1][2][3] |
| This compound | Human Fibroblast (AB943) | Cytotoxicity | - | Non-toxic | [1][2][3] |
| This compound | - | Selectivity Index (SI) | SI | >250 | [1][2][3] |
Experimental Protocols
The initial characterization of this compound involved a series of standardized in vitro assays to determine its antiplasmodial efficacy and cytotoxicity.
In Vitro Antiplasmodial Growth Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.
1. Parasite Culture:
-
The FcB1 strain of P. falciparum is cultured in human red blood cells (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by methods such as sorbitol treatment to obtain a culture enriched in the ring stage.
2. Assay Procedure:
-
A synchronized parasite culture with a parasitemia of approximately 1% is seeded into 96-well microplates.
-
The test compound, this compound, is serially diluted and added to the wells.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Parasite growth is quantified by measuring the incorporation of [3H]-hypoxanthine, a nucleic acid precursor, which is added during the last 24 hours of incubation.
-
The radioactivity is measured using a scintillation counter, and the results are expressed as a percentage of the growth of the untreated control.
-
The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compound against a human cell line to determine its selectivity for the parasite.
1. Cell Culture:
-
The human fibroblast cell line AB943 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well microplates and allowed to adhere overnight.
-
This compound is serially diluted and added to the wells.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay. Resazurin is a non-toxic, cell-permeable dye that is converted to the fluorescent resorufin by metabolically active cells.
-
The fluorescence is measured using a microplate reader, and the results are expressed as a percentage of the viability of the untreated control.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Discovery and Screening Workflow
The discovery of this compound followed a structured screening cascade, beginning with a large-scale primary screen and progressing through more detailed secondary and tertiary assays.
Caption: Antimalarial drug discovery workflow for this compound.
Potential Mechanism of Action: Targeting PfFT
Preliminary investigations into the mechanism of action of this compound suggest that it may target P. falciparum farnesyltransferase (PfFT).[1][2][3] Farnesyltransferase is a crucial enzyme in the post-translational modification of proteins, a process known as prenylation. This modification is essential for the proper localization and function of numerous proteins involved in critical cellular processes.
Caption: Proposed mechanism of action of this compound via PfFT inhibition.
The inhibition of PfFT by this compound would disrupt the prenylation of key parasitic proteins, leading to their mislocalization and dysfunction. This, in turn, would interfere with essential signaling pathways and ultimately result in parasite death. The high selectivity of this compound suggests that it may exploit structural differences between the parasite and human farnesyltransferase enzymes. Further studies are underway to confirm this proposed mechanism and to optimize the quinazolinedione scaffold for improved potency and drug-like properties.
References
The Quinazolinedione Scaffold: A Promising Framework for Novel Antimalarial Agents
An In-depth Technical Guide for Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global health, creating an urgent need for novel antimalarial agents with unique mechanisms of action.[1] In the landscape of medicinal chemistry, the quinazolinedione scaffold has distinguished itself as a versatile and privileged structure.[2] This heterocyclic system is a core component in a wide array of bioactive molecules, demonstrating activities ranging from anticancer to anti-inflammatory.[2][3] Recently, derivatives of quinazolinedione have shown potent antimalarial activity, positioning them as a promising class of compounds for the development of next-generation therapies to combat malaria.[4][2]
This technical guide provides a comprehensive overview of the role of the quinazolinedione scaffold in antimalarial drug discovery. It details the synthesis, in vitro and in vivo evaluation, and proposed mechanisms of action for this compound class, offering a resource for researchers, scientists, and drug development professionals.
Antimalarial Activity of Key Quinazolinedione Derivatives
Lead optimization studies have focused on modifying the side chains of the quinazolinedione core to enhance potency against P. falciparum. The antimalarial activity is typically quantified by the half-maximal inhibitory concentration (IC50) for in vitro assays and the effective dose (ED50) for in vivo studies. A selection of notable quinazolinedione derivatives and their reported activities are summarized below.
| Compound ID | P. falciparum Strain | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy | Cytotoxicity (Cell Line) | Reference |
| TCMDC-125133 | 3D7 | 219 - 270 | - | - | IC50 > 25 µM (HepG2) | [3] |
| MMV665916 | FcB1 | 400 | - | - | High Selectivity Index (>250) | [5][6] |
| Compound 21 | 3D7 | 36 ± 5 | - | - | Low (MCF-7) | [2] |
| Compound 24 | 3D7 | 22 ± 5 | - | - | Low (MCF-7) | [2] |
| Compound 12 | - | - | P. berghei | ED50/MCD/MTD reported | - | [7] |
| Compound 13 | - | - | P. berghei ANKA | 72.86% suppression | - | [8][9] |
| Compound 14 | W-2 (resistant) | - | Mouse models | ED50/MCD/MTD reported | - | [7] |
Proposed Mechanisms of Action
While the precise mechanisms for all quinazolinedione antimalarials are still under investigation, two primary molecular targets within Plasmodium falciparum have been proposed: Dihydroorotate Dehydrogenase (PfDHODH) and Protein Farnesyltransferase (PfFT). Inhibition of these enzymes disrupts critical metabolic and cellular processes, leading to parasite death.
Inhibition of P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)
The de novo pyrimidine biosynthesis pathway is essential for the parasite's DNA and RNA synthesis, making it an attractive drug target.[10] Unlike its human host, Plasmodium relies solely on this pathway.[10] PfDHODH is a rate-limiting enzyme in this process, and its inhibition starves the parasite of essential pyrimidines for growth and replication.[10][11] Several heterocyclic inhibitors have been shown to target this enzyme, and it is a plausible mechanism for quinazolinedione derivatives.[12][13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 3. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinediones synthesis [organic-chemistry.org]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. malariaworld.org [malariaworld.org]
- 11. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for MMV665916 in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV665916 is a quinazolinedione derivative identified as a promising antimalarial agent. This document provides detailed protocols for in vitro assays to evaluate the efficacy and cytotoxicity of this compound against Plasmodium falciparum, the deadliest species of malaria parasite. The primary known target of this compound is P. falciparum farnesyltransferase (PfFT), a crucial enzyme in the post-translational modification of proteins essential for parasite survival. Inhibition of PfFT disrupts critical cellular processes, including signal transduction and protein trafficking, ultimately leading to parasite death. These application notes are intended to guide researchers in the standardized assessment of this compound and similar compounds.
Quantitative Data Summary
A comprehensive summary of the in vitro activity of this compound against various P. falciparum strains and its cytotoxicity against a human cell line is presented below. This data is essential for evaluating the compound's potency, selectivity, and spectrum of activity.
Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum Strains
| Strain | Resistance Profile | EC50 (µM) | Assay Method |
| FcB1 | Chloroquine-resistant | 0.4[1][2] | Not specified |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50/CC50 (µM) | Selectivity Index (SI) | Assay Method |
| AB943 | Primary human fibroblast | Not specified | >250[1][2] | Not specified |
Note: Specific quantitative IC50/CC50 values and the precise assay method for cytotoxicity are not detailed in the available literature. The high selectivity index suggests low toxicity to this human cell line.
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of protein farnesylation, a key post-translational modification in P. falciparum. This pathway is critical for the function of numerous proteins involved in signal transduction and cellular localization.
Caption: Proposed mechanism of action of this compound via inhibition of PfFT.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assay Design Using MMV665916
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MMV665916, a potent antimalarial compound, as a control in cell-based assays for screening and characterizing novel antiplasmodial agents. The primary focus is on assays measuring the in vitro growth inhibition of Plasmodium falciparum.
Introduction
This compound is a quinazolinedione derivative with significant in vitro activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. It demonstrates remarkable growth inhibition with a reported half-maximal effective concentration (EC50) in the sub-micromolar range, making it an excellent positive control for antimalarial drug discovery assays.[1][2][3] The putative target of this compound is P. falciparum farnesyltransferase (PfFT), an enzyme crucial for the post-translational modification of proteins essential for parasite survival.[1]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy and selectivity data for this compound against P. falciparum.
| Parameter | Value | Cell Line/Strain | Reference |
| EC50 | 0.4 µM | P. falciparum FcB1 strain | [1][2][3] |
| Selectivity Index (SI) | > 250 | Human fibroblast cell line AB943 | [1][2] |
Experimental Protocols
This section details a standard protocol for determining the in vitro antiplasmodial activity of test compounds using a SYBR Green I-based fluorescence assay, with this compound as a positive control.
Protocol: In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I
This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant W2 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, and 0.5% Albumax II)
-
Test compounds and this compound (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified modular incubator chamber
-
Gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compounds and this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells of a 96-well plate.
-
Include wells with culture medium only (negative control) and medium with 0.5% DMSO (vehicle control).
-
-
Parasite Suspension Preparation:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
Place the plate in a modular chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the vehicle control (100% growth).
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative mechanism of this compound via inhibition of PfFT.
Experimental Workflow Diagram
Caption: Workflow for the SYBR Green I antiplasmodial assay.
References
Preparing Stock Solutions of MMV665916: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of MMV665916, a quinazolinedione derivative with antimalarial properties. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 353.37 g/mol | [1] |
| Chemical Formula | C₁₉H₁₉N₃O₄ | [1] |
| Biological Activity | Antimalarial agent with an EC₅₀ of 0.4 µM against Plasmodium falciparum | [1] |
Solubility and Recommended Solvents
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. Quinazolinedione derivatives, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO. It is a common practice to prepare stock solutions of small molecules for high-throughput screening and other biological assays in DMSO at concentrations ranging from 1 mM to 20 mM.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for convenient serial dilutions to achieve desired working concentrations.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure
Safety Precaution: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling DMSO and this compound.
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 353.37 g/mol x 1000 mg/g = 3.53 mg
-
Weighing this compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube/vial. For the example above, this would be 1 mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes/vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) . Protect from light.
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. The following protocol describes the preparation of a 10 µM working solution from a 10 mM stock.
Serial Dilution Protocol
-
Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 in sterile DMSO or the appropriate cell culture medium to obtain a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of solvent/medium.
-
-
Final Working Solution (e.g., to 10 µM):
-
Further dilute the intermediate stock solution to the desired final concentration in the cell culture medium. For a 10 µM final concentration from a 1 mM intermediate stock, perform a 1:100 dilution. For example, add 2 µL of the 1 mM intermediate stock to 198 µL of cell culture medium.
-
Note: Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Stability and Storage Recommendations
| Solution Type | Storage Temperature | Duration | Notes |
| This compound Powder | As per supplier's recommendation (typically -20°C) | Long-term | Protect from light and moisture. |
| 10 mM Stock in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage. | |
| Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing this compound stock and working solutions, and a conceptual representation of its application in a biological assay.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Testing MMV665916 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of MMV665916, a promising antimalarial compound. The document outlines recommended cell lines, detailed experimental protocols for cytotoxicity assays, and a summary of known activity data. The provided methodologies and recommendations are intended to ensure robust and reproducible evaluation of the compound's safety profile, a critical step in the drug development process.
Introduction to this compound
This compound is a quinazolinedione derivative that has demonstrated potent activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its putative mechanism of action involves the inhibition of the parasite's farnesyltransferase (PfFT), an enzyme crucial for post-translational modification of proteins essential for parasite survival.[1] Early studies have shown that this compound exhibits a high selectivity for the parasite over human cells, making it a promising candidate for further development.[2] Accurate assessment of its cytotoxicity in a range of human cell lines is paramount to determine its therapeutic window and potential off-target effects.
Recommended Cell Lines for Cytotoxicity Testing
The selection of appropriate cell lines is crucial for a comprehensive assessment of a compound's cytotoxicity. For an antimalarial agent like this compound, it is recommended to use a panel of cell lines representing different tissue types, with a particular emphasis on liver cells due to the role of the liver in both the malaria life cycle and drug metabolism.
Recommended Human Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a gold standard for in vitro hepatotoxicity studies.[3][4][5] Given that the liver is a primary site for the initial stages of malaria infection and a major organ for drug metabolism and potential toxicity, assessing the effect of this compound on HepG2 cells is highly relevant.
-
HeLa (Human Cervical Adenocarcinoma): HeLa cells are a robust and widely used cell line for general cytotoxicity screening due to their high proliferation rate and ease of culture.[6]
-
HEK293 (Human Embryonic Kidney): These cells are commonly used in toxicology studies to assess nephrotoxicity, another important parameter for drug safety evaluation.[5]
-
WI-26VA4 (Human Lung Fibroblast): As a non-cancerous, diploid cell line, WI-26VA4 can provide insights into the compound's toxicity towards normal human cells.[3][4]
-
Caco-2 (Human Colorectal Adenocarcinoma): This cell line is a valuable model for assessing potential gastrointestinal toxicity, particularly for orally administered drugs.[5]
Quantitative Data Summary
The following table summarizes the known in vitro activity and cytotoxicity data for this compound. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite. A higher SI value indicates greater selectivity for the parasite.
| Compound | Organism/Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| This compound | Plasmodium falciparum (FcB1 strain) | Growth Inhibition | EC50 | 0.4 | - | [2] |
| This compound | Human Fibroblast (AB943) | Cytotoxicity | CC50 | >100 | >250 | [2] |
Note: A CC50 value of >100 µM for the human fibroblast cell line AB943 indicates that at the highest concentration tested, the compound did not reduce cell viability by 50%. This, combined with the potent anti-plasmodial activity, results in a highly favorable selectivity index of over 250.[2]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Recommended mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by non-linear regression analysis of the dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiplasmodial Screening of MMV665916
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the antiplasmodial screening of the experimental compound MMV665916, a quinazolinedione derivative. The provided protocols are representative examples based on standard laboratory methods for antiplasmodial drug discovery.
Compound Information
-
Compound ID: this compound
-
Chemical Class: Quinazolinedione derivative
-
Reported Antiplasmodial Activity: EC50 of 0.4 µM against the FcB1 strain of Plasmodium falciparum.[1]
-
Cytotoxicity: High selectivity index (SI > 250) against the human fibroblast cell line AB943.[1]
-
Potential Target: Plasmodium falciparum farnesyltransferase (PfFT).[1]
Data Presentation
The following tables summarize the known in vitro activity of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | EC50 (µM) |
| This compound | FcB1 (Chloroquine-resistant) | 0.4 |
Table 2: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | AB943 (Human fibroblast) | >100 | >250 |
Experimental Protocols
The following are detailed, representative protocols for assessing the antiplasmodial activity and cytotoxicity of this compound.
Protocol 1: In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a high-throughput method to determine the 50% effective concentration (EC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA.
Materials:
-
P. falciparum culture (e.g., FcB1 strain), synchronized at the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Artemisinin or Chloroquine)
-
Negative control (e.g., 0.5% DMSO in complete culture medium)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
96-well black, clear-bottom microplates
-
Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.
-
Prepare positive and negative control solutions.
-
-
Assay Plate Setup:
-
Add 50 µL of each compound dilution, positive control, and negative control to the respective wells of a 96-well plate in triplicate.
-
-
Parasite Culture Addition:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add 150 µL of the parasite culture to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of non-parasitized red blood cells.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., human fibroblast cell line AB943). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Human fibroblast cell line (e.g., AB943)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin or Puromycin)
-
Negative control (e.g., 0.5% DMSO in cell culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Humidified incubator (5% CO2)
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, a positive control, and a negative control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance of wells with no cells.
-
Normalize the data to the negative control (100% viability).
-
Calculate the CC50 value by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for antiplasmodial and cytotoxicity screening.
Potential Signaling Pathway
The potential target of this compound is P. falciparum farnesyltransferase (PfFT). This enzyme is crucial for the post-translational modification of proteins involved in various cellular processes, including signal transduction and cell cycle control. Inhibition of PfFT would disrupt these pathways, leading to parasite death.
Caption: Proposed mechanism of action via PfFT inhibition.
References
Unlocking Antimalarial Action: Molecular Docking of MMV665916 with Plasmodium falciparum Farnesyltransferase
Application Notes and Protocols for Researchers
The quinazolinedione derivative, MMV665916, has emerged as a potent antimalarial agent, exhibiting significant inhibitory activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] With a remarkable in vitro 50% effective concentration (EC50) of 0.4 µM and a high selectivity index (SI > 250), this compound presents a promising scaffold for the development of novel therapeutics.[1][2][3] This document provides detailed application notes and protocols for the molecular docking of this compound with its putative target, P. falciparum farnesyltransferase (PfFT), a crucial enzyme in the parasite's protein prenylation pathway.
Protein farnesyltransferase is responsible for the post-translational modification of proteins by attaching a farnesyl group, a process essential for the proper localization and function of numerous proteins involved in vital cellular processes, including signal transduction.[4][5][6] In P. falciparum, the inhibition of PfFT has been validated as a key strategy for arresting parasite growth.[7] Molecular docking studies are instrumental in elucidating the binding mode of inhibitors like this compound to the active site of PfFT, thereby guiding the rational design of more potent and selective antimalarial drugs.
Data Presentation
The following table summarizes the available quantitative data for the interaction of this compound and its derivatives with P. falciparum.
| Compound | Target | In Vitro Efficacy (EC50) | Binding Affinity (Docking Score) | Selectivity Index (SI) | Reference |
| This compound | PfFT | 0.4 µM | Not explicitly reported | > 250 | [1][2][3] |
| 2-ethoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |
| 2-trifluoromethoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |
| 4-fluoro-2-methoxy derivative | PfFT | ~5 µM | Not explicitly reported | Not reported | [1][2][3] |
Experimental Protocols
The following protocols are based on established methodologies for molecular docking of small molecules with homology-modeled protein targets, as specific details for the this compound/PfFT study were not fully available.
Protocol 1: Homology Modeling of P. falciparum Farnesyltransferase (PfFT)
Since the experimental three-dimensional structure of PfFT is unavailable in the Protein Data Bank (PDB), a homology model is required for docking studies.
-
Template Selection:
-
Model Building:
-
Utilize a homology modeling software such as MODELLER or the SWISS-MODEL server.
-
Align the target sequence (PfFT) with the template sequence(s).
-
Generate a three-dimensional model of PfFT based on the alignment and the template structure(s).
-
-
Model Refinement and Validation:
-
Perform energy minimization of the generated model using a molecular mechanics force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.
-
Validate the quality of the model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D model with its own amino acid sequence.[8][9]
-
Protocol 2: Ligand and Receptor Preparation
Proper preparation of both the ligand (this compound) and the receptor (PfFT homology model) is critical for a successful docking simulation.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling software like ChemDraw 3D or Avogadro.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Receptor Preparation:
-
Load the validated PfFT homology model into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio).
-
Remove any water molecules and co-crystallized ligands from the template structure that are not relevant to the binding site.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH.
-
Assign partial charges to the protein atoms.
-
Protocol 3: Molecular Docking Simulation
This protocol outlines the general steps for performing the docking of this compound into the active site of the prepared PfFT model.
-
Binding Site Identification:
-
Identify the putative binding site of PfFT. This is typically the active site cavity where the natural substrates, farnesyl pyrophosphate (FPP) and the protein substrate, bind. This can be inferred from the template structures used for homology modeling.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Execution:
-
Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the prepared ligand (this compound) and receptor (PfFT) files as input.
-
Specify the coordinates and dimensions of the grid box.
-
Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run the docking simulation to generate a series of possible binding poses of the ligand in the receptor's active site.
-
-
Analysis of Docking Results:
-
The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the PfFT active site.
-
Visualizations
PfFT Signaling Pathway
References
- 1. atharvatilewale.github.io [atharvatilewale.github.io]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. Protein farnesyltransferase and protein prenylation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protein-farnesyltransferase-and-protein-prenylation-inplasmodium-falciparum - Ask this paper | Bohrium [bohrium.com]
- 6. The Prenylated Proteome of Plasmodium falciparum Reveals Pathogen-specific Prenylation Activity and Drug Mechanism-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Antimalarials Using MMV665916 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. High-throughput screening (HTS) of large chemical libraries is a critical component of this effort. MMV665916, a potent quinazolinedione-based inhibitor of P. falciparum, serves as an excellent reference compound for HTS campaigns and a valuable tool for validating novel antimalarial assays. These application notes provide detailed protocols for utilizing this compound in a common HTS assay and for characterizing its inhibitory activity against its putative target, P. falciparum farnesyltransferase (PfFT).
Mechanism of Action and Signaling Pathway
This compound is proposed to exert its antimalarial activity through the inhibition of P. falciparum farnesyltransferase (PfFT).[1] PfFT is a crucial enzyme in the parasite's isoprenoid biosynthesis pathway. It catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to cysteine residues near the C-terminus of various proteins, a post-translational modification known as farnesylation. Farnesylated proteins are involved in essential cellular processes, including signal transduction, vesicular trafficking, and cell cycle control. By inhibiting PfFT, this compound disrupts these vital functions, leading to parasite death.[2][3][4]
Figure 1: Proposed mechanism of action of this compound via inhibition of the P. falciparum farnesylation pathway.
Quantitative Data Presentation
The following table presents representative data from a hypothetical high-throughput screen against P. falciparum strain FcB1, showcasing the activity of this compound alongside other compounds from the Malaria Box, a collection of 400 diverse antimalarial compounds.[5] This data is illustrative of the output from a primary screen.
| Compound ID | Class | Concentration (µM) | % Inhibition (Mean ± SD) | EC50 (µM) | Selectivity Index (SI) |
| This compound | Quinazolinedione | 1 | 98.5 ± 2.1 | 0.4 | >250 |
| MMV000001 | Aminopyridine | 1 | 45.2 ± 5.8 | >10 | - |
| MMV000010 | Triazolopyrimidine | 1 | 89.7 ± 3.5 | 0.8 | 120 |
| MMV000222 | Quinolone | 1 | 12.3 ± 8.1 | >10 | - |
| Chloroquine | 4-Aminoquinoline | 1 | 99.8 ± 1.5 | 0.02 | 500 |
| Artemisinin | Sesquiterpene lactone | 1 | 99.9 ± 0.9 | 0.005 | >1000 |
Experimental Protocols
High-Throughput Screening Protocol: SYBR Green I-Based P. falciparum Growth Inhibition Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing antimalarial activity.
Objective: To determine the in vitro efficacy of test compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., FcB1 strain), synchronized at the ring stage.
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compounds and reference compounds (this compound, Chloroquine) dissolved in DMSO.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
384-well black, clear-bottom microplates.
-
Humidified modular incubator chamber.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Workflow Diagram:
Figure 2: High-throughput screening workflow for P. falciparum growth inhibition.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and reference controls in complete culture medium.
-
Using an automated liquid handler, dispense 5 µL of the compound dilutions into the wells of a 384-well plate. Include wells with vehicle control (DMSO) and positive control (e.g., Chloroquine).
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add 45 µL of the parasite culture to each well of the compound-containing plate.
-
Place the plates in a humidified modular incubator chamber, flush with the gas mixture, and incubate for 72 hours at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 50 µL of SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only erythrocytes.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.
-
Biochemical Assay Protocol: P. falciparum Farnesyltransferase (PfFT) Inhibition Assay
This protocol outlines a method to directly measure the inhibition of PfFT activity.
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant PfFT.
Materials:
-
Recombinant purified P. falciparum farnesyltransferase (PfFT).
-
Farnesyl pyrophosphate (FPP).
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM DTT).
-
Test compounds and a known PfFT inhibitor (positive control).
-
384-well black microplates.
-
Fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 520 nm).
Workflow Diagram:
Figure 3: Workflow for the P. falciparum farnesyltransferase (PfFT) biochemical inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of PfFT, FPP, and the dansylated peptide substrate in the assay buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and a known PfFT inhibitor in the assay buffer.
-
Dispense 5 µL of each dilution into the wells of a 384-well plate. Include vehicle controls (DMSO).
-
-
Enzyme Reaction:
-
Add 10 µL of the PfFT solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of FPP and the dansylated peptide substrate.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 520 nm). The farnesylation of the dansylated peptide leads to a change in its fluorescence properties.
-
-
Data Analysis:
-
Calculate the percentage of PfFT inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for antimalarial drug discovery. Its potent and specific activity against P. falciparum makes it an ideal positive control for HTS campaigns aimed at identifying novel blood-stage antimalarials. The detailed protocols provided herein for a whole-cell phenotypic screen and a target-based biochemical assay will enable researchers to effectively utilize this compound to validate their screening platforms and to characterize the mechanism of action of new antimalarial hits. The continued use of well-characterized reference compounds like this compound is essential for ensuring the quality and reproducibility of data in the global effort to combat malaria.
References
- 1. malariaworld.org [malariaworld.org]
- 2. protein-farnesyltransferase-and-protein-prenylation-inplasmodium-falciparum - Ask this paper | Bohrium [bohrium.com]
- 3. Protein farnesyltransferase and protein prenylation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein prenyl transferase activities of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of β-hematin inhibitors in the MMV Malaria Box | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for MMV665916 in the Study of Plasmodium Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein prenylation is a crucial post-translational modification in eukaryotic cells, including the malaria parasite Plasmodium falciparum. This process, catalyzed by prenyltransferases such as protein farnesyltransferase (PFT) and protein geranylgeranyltransferase (PGGT), involves the attachment of isoprenoid lipids to C-terminal cysteine residues of proteins. This modification is vital for the proper localization and function of numerous proteins involved in essential cellular processes. Inhibition of protein prenylation has emerged as a promising strategy for the development of novel antimalarial drugs.
MMV665916 is a potent quinazolinedione-based compound identified as an inhibitor of P. falciparum growth. Its putative target is P. falciparum farnesyltransferase (PfFT), making it a valuable tool for studying the role of protein farnesylation in the parasite's life cycle and for the development of new antimalarial therapeutics.[1][2]
These application notes provide detailed protocols for utilizing this compound to study protein prenylation in P. falciparum, including methods for assessing its antiplasmodial activity, its effect on protein prenylation, and its inhibitory action on the PfFT enzyme.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity against P. falciparum.
| Parameter | Value | Cell/Enzyme Source | Reference |
| EC50 (Anti-plasmodial Activity) | 0.4 µM | P. falciparum FcB1 strain | [1][2] |
| Selectivity Index (SI) | > 250 | Human fibroblast cell line AB943 | [1][2] |
| IC50 (PfFT Inhibition) | Data not publicly available | Recombinant PfFT | - |
| CC50 (Cytotoxicity) | Data not publicly available | Human fibroblast cell line AB943 | - |
Signaling Pathway
Protein prenylation is a key signaling process that regulates protein localization and function. The pathway involves the transfer of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to target proteins. This compound is hypothesized to inhibit the farnesyltransferase (PfFT), thereby blocking the farnesylation of proteins essential for parasite survival.
Caption: Inhibition of the protein farnesylation pathway by this compound.
Experimental Protocols
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum. The assay relies on the measurement of parasite DNA content using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (e.g., FcB1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
96-well black microplates
-
Humidified modular incubation chamber
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.
-
Assay Setup: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug-diluted plate.
-
Incubation: Place the plate in a humidified modular chamber, gas with 5% CO2, 5% O2, 90% N2, and incubate at 37°C for 72 hours.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the EC50 value using a non-linear regression analysis.
Caption: Workflow for the in vitro anti-plasmodial activity assay.
In Vitro Farnesyltransferase (PfFT) Inhibition Assay (Fluorescence-based)
This protocol outlines a non-radioactive, fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against recombinant P. falciparum farnesyltransferase (PfFT). The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.
Materials:
-
Recombinant purified P. falciparum farnesyltransferase (PfFT)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (excitation: 340 nm, emission: 550 nm)
Procedure:
-
Reagent Preparation: Prepare solutions of PfFT, FPP, and Dansyl-GCVLS in assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer in a 96-well plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Pre-incubation: Add PfFT to each well containing the inhibitor and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and Dansyl-GCVLS substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from the no-enzyme control. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PfFT inhibition assay.
Metabolic Labeling of Prenylated Proteins
This protocol allows for the visualization of the effect of this compound on protein prenylation in P. falciparum using a chemical reporter, an alkyne-modified isoprenoid analog.
Materials:
-
P. falciparum culture
-
Alkyne-modified farnesol analog (e.g., C15-alkyne isoprenoid)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Click chemistry reaction components (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Fluorescence imager
Procedure:
-
Metabolic Labeling: Treat synchronized P. falciparum cultures with the alkyne-modified farnesol analog in the presence or absence of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the parasites, lyse the cells, and collect the protein lysate.
-
Click Chemistry: Perform a click chemistry reaction to attach the azide-functionalized fluorescent dye to the alkyne-labeled prenylated proteins in the lysate.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
In-gel Fluorescence: Visualize the fluorescently labeled proteins using a fluorescence imager. A decrease in fluorescence in the this compound-treated sample compared to the control indicates inhibition of protein prenylation.
-
Western Blot (Optional): Transfer the proteins to a membrane and probe with antibodies against specific prenylated proteins (e.g., PfRab GTPases) to confirm the inhibition of their prenylation.
References
Application of MMV665916 in Studies of Drug-Resistant Malaria Strains
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control and elimination efforts.[1][2][3][4] There is an urgent need for the development of novel antimalarial agents with mechanisms of action that can overcome existing resistance.[5] MMV665916, a quinazolinedione derivative, has been identified as a potent inhibitor of P. falciparum growth. This document provides detailed application notes and protocols for the use of this compound in research focused on drug-resistant malaria strains. Its potential targeting of the P. falciparum farnesyltransferase (PfFT) suggests a mechanism of action that may be effective against strains resistant to current therapies.
Quantitative Data Summary
This compound has demonstrated significant in vitro activity against the drug-resistant FcB1 strain of P. falciparum. The available data highlights its high potency and selectivity.
| Compound | Malaria Strain | EC50 (µM) | Selectivity Index (SI) | Cell Line for Toxicity Assay | Reference |
| This compound | P. falciparum FcB1 | 0.4 | > 250 | Human fibroblast cell line AB943 | |
| 8ag' (2-ethoxy derivative) | P. falciparum FcB1 | ~5 | Not specified | Human fibroblast cell line AB943 | |
| 8ai' (2-trifluoromethoxy derivative) | P. falciparum FcB1 | ~5 | Not specified | Human fibroblast cell line AB943 | |
| 8ak' (4-fluoro-2-methoxy derivative) | P. falciparum FcB1 | ~5 | Not specified | Human fibroblast cell line AB943 |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I
This protocol is adapted from standard SYBR Green I based fluorescence assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Objective: To determine the in vitro susceptibility of various drug-resistant P. falciparum strains to this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture-adapted, synchronized P. falciparum strains (e.g., Dd2, K1, W2) at the ring stage
-
Complete malaria culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 µg/mL hypoxanthine, 10 µg/mL gentamicin, and 0.5% Albumax II)
-
Human erythrocytes (O+)
-
96-well black, flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1X SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare a 2% hematocrit parasite culture with 0.5% parasitemia in complete medium.
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Add 50 µL of the diluted compound to the assay plate in triplicate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Add 50 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using non-linear regression analysis.
Protocol 2: Farnesyltransferase (PfFT) Inhibition Assay
This protocol outlines a potential method to investigate the inhibitory effect of this compound on its putative target, PfFT.
Objective: To determine if this compound inhibits the enzymatic activity of P. falciparum farnesyltransferase.
Materials:
-
Recombinant P. falciparum farnesyltransferase (PfFT)
-
Farnesyl pyrophosphate (FPP) substrate
-
Biotinylated peptide substrate (e.g., biotin-CVIM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-His antibody (if using a His-tagged FPP) or other suitable detection reagent
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Coat the streptavidin plate with the biotinylated peptide substrate and block non-specific binding sites.
-
Prepare a reaction mixture containing assay buffer, PfFT, and varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding FPP.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and wash the plates.
-
Add the detection antibody (e.g., Europium-labeled anti-His) and incubate.
-
Wash the plates and add enhancement solution.
-
Read the time-resolved fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 of this compound against PfFT.
Visualizations
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound against drug-resistant malaria.
Putative Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound via inhibition of protein farnesylation.
Conclusion
This compound is a promising antimalarial compound with potent activity against drug-resistant P. falciparum. The provided protocols and data serve as a foundation for further investigation into its efficacy against a broader panel of resistant strains and for elucidating its precise mechanism of action. Further studies are warranted to validate PfFT as its primary target and to explore its potential for combination therapy to combat the growing threat of antimalarial drug resistance.
References
- 1. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis and Purification of MMV665916 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of MMV665916, a quinazolinedione derivative with potent antimalarial activity. This compound has been identified as an inhibitor of Plasmodium falciparum farnesyltransferase (PfFT), a key enzyme in the parasite's life cycle. The following sections outline a plausible multi-step synthetic route, purification methodologies, and a protocol for evaluating its inhibitory activity against its putative target.
Introduction
This compound is a promising antimalarial compound belonging to the quinazolinedione class of molecules. It exhibits significant in vitro activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. The primary mechanism of action is believed to be the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins essential for parasite survival. These notes are intended to provide researchers with the necessary information to synthesize and purify this compound for further biological evaluation and drug development studies.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(3-(2-(2-methoxyphenyl)acetamido)propyl)quinazoline-2,4(1H,3H)-dione |
| Molecular Formula | C₂₀H₂₁N₃O₄ |
| Molecular Weight | 367.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of the quinazolinedione core followed by side-chain elaboration. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 3-(3-aminopropyl)quinazoline-2,4(1H,3H)-dione (Intermediate 1)
This protocol describes the synthesis of the key intermediate, 3-(3-aminopropyl)quinazoline-2,4(1H,3H)-dione.
Materials:
-
2-Aminobenzamide
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: To a solution of 2-aminobenzamide (1 eq) in DMF, add K₂CO₃ (2 eq) and ethyl 4-bromobutanoate (1.2 eq). Stir the mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude product in a suitable solvent like THF. Add a phosgene equivalent such as triphosgene or CDI (1.1 eq) and stir at room temperature for 4 hours.
-
Hydrolysis and Decarboxylation: Add hydrazine hydrate (5 eq) and reflux the mixture for 6 hours.
-
Purification: Acidify the reaction mixture with HCl and wash with ethyl acetate. Neutralize the aqueous layer with NaHCO₃ and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography using a gradient of dichloromethane/methanol to afford Intermediate 1 .
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the amide coupling of Intermediate 1 with 2-methoxyphenylacetic acid.
Materials:
-
3-(3-aminopropyl)quinazoline-2,4(1H,3H)-dione (Intermediate 1 )
-
2-Methoxyphenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-methoxyphenylacetic acid (1.2 eq) in DMF. Add EDC (1.5 eq) and HOBt (1.3 eq) and stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: Add a solution of Intermediate 1 (1 eq) in DMF to the reaction mixture, followed by the dropwise addition of DIPEA (3 eq). Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of column chromatography and recrystallization is recommended.
Protocol 3: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% DCM or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound.
Protocol 4: Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot ethanol or ethyl acetate.
-
Crystallization: Slowly add water dropwise until the solution becomes slightly turbid. Heat the mixture again until it becomes clear.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Biological Activity Evaluation
The primary target of this compound is P. falciparum farnesyltransferase (PfFT). The following is a general protocol for an in vitro inhibition assay.
Caption: Workflow for PfFT inhibition assay.
Protocol 5: P. falciparum Farnesyltransferase (PfFT) Inhibition Assay
This protocol is a fluorescence-based assay to determine the inhibitory activity of this compound on recombinant PfFT.
Materials:
-
Recombinant P. falciparum farnesyltransferase (PfFT)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound (dissolved in DMSO)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PfFT, FPP, and the dansylated peptide substrate in assay buffer.
-
Assay Reaction: To each well of the microplate, add the assay buffer, the this compound dilution (or DMSO for control), and the PfFT enzyme. Incubate for 10 minutes at 37 °C.
-
Initiate Reaction: Add the dansylated peptide substrate and FPP to initiate the reaction.
-
Incubation: Incubate the plate at 37 °C for 60 minutes.
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Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
| Parameter | This compound | Chloroquine (Control) |
| EC₅₀ vs. P. falciparum (3D7) | ~0.4 µM | ~0.02 µM |
| Selectivity Index (SI) | >250 | Variable |
| PfFT IC₅₀ | To be determined | N/A |
Note: The EC₅₀ and SI values are based on previously published data and may vary depending on the experimental conditions. The PfFT IC₅₀ value needs to be determined experimentally using the protocol described above.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and biological evaluation of the antimalarial compound this compound. Adherence to these methodologies will enable researchers to produce high-purity material for further investigation into its mechanism of action, pharmacokinetic properties, and potential as a lead compound for the development of new antimalarial drugs. It is important to note that the synthesis and purification protocols may require optimization for specific laboratory conditions and scales.
Troubleshooting & Optimization
Troubleshooting MMV665916 solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues of the antimalarial compound MMV665916 in cell culture media. The following information is curated to assist in the effective design and execution of experiments involving this quinazolinedione derivative.
Troubleshooting Guide: this compound Solubility Issues
Q1: I am observing precipitation of this compound in my culture medium upon dilution from a DMSO stock. What is the likely cause?
Precipitation of hydrophobic compounds like this compound when diluted into aqueous culture media is a common issue.[1] This phenomenon, often termed "solvent shock," occurs when the compound rapidly moves from a high-concentration organic solvent (like DMSO) to an aqueous environment where its solubility is significantly lower. The final concentration of the compound, the percentage of the organic solvent in the final solution, the pH of the media, and the presence of certain proteins can all contribute to precipitation.[1]
Q2: How can I prevent my compound from precipitating during dilution?
To avoid precipitation, a stepwise dilution approach is recommended. Instead of adding a small volume of your concentrated stock directly into the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media (37°C).[1][2] Mix this intermediate dilution thoroughly by gentle vortexing or pipetting before adding it to the final volume of media.[1] This gradual dilution process can help prevent localized high concentrations that lead to immediate precipitation.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize cellular toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%.[1][2] High concentrations of organic solvents can be toxic to cells and may also contribute to the precipitation of the compound as the solvent is diluted.[1]
Q4: Can the type of culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule.[2] Different media formulations contain varying concentrations of amino acids, salts, vitamins, and other components that can interact with the compound.[2] For instance, high concentrations of certain amino acids or the presence of specific ions could potentially lead to precipitation.[2] It is advisable to test the solubility of this compound in the specific medium you plan to use for your experiments.[2]
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound is a quinazolinedione derivative with potent antimalarial activity. It has been shown to inhibit the growth of the Plasmodium falciparum FcB1 strain with an EC50 value of 0.4 µM.[3][4][5][6] The compound exhibits a high selectivity index (SI > 250) and was found to be non-toxic to the primary human fibroblast cell line AB943.[3][4][5]
Q2: What is the proposed mechanism of action for this compound?
The potential protein target of this compound is the P. falciparum farnesyltransferase (PfFT).[3][4] Farnesyltransferase is a key enzyme in the post-translational modification of proteins, a process known as farnesylation. This modification is crucial for the proper localization and function of many signaling proteins, including those in the Ras superfamily which are involved in cell cycle progression.[1][7] By inhibiting PfFT, this compound likely disrupts essential signaling pathways in the malaria parasite.
Q3: What solvent should I use to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro assays.[2] It is a powerful aprotic solvent capable of dissolving a wide range of compounds.[2]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in anhydrous DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][8]
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/Organism | Reference |
| EC50 | 0.4 µM | Plasmodium falciparum FcB1 strain | [3][4][5][6] |
| Selectivity Index (SI) | > 250 | - | [3][4][5] |
| Cytotoxicity | Non-toxic | Human fibroblast cell line AB943 | [3][4][5] |
| Potential Target | Farnesyltransferase (PfFT) | Plasmodium falciparum | [3][4] |
Table 2: General Recommendations for Solvent Use in Cell Culture
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | High concentrations can be cytotoxic.[1][2] |
| Ethanol | ≤ 0.5% | Can also be used as a solvent, but check for compound solubility and cell line sensitivity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Determine the required mass of this compound to achieve a 10 mM concentration based on its molecular weight.
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.[2]
-
Add the calculated volume of anhydrous DMSO to the tube.[2]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2]
-
Visually inspect the solution to ensure there is no undissolved material. If precipitation is observed, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Determination of the Maximum Soluble Concentration in Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Specific cell culture medium (e.g., RPMI, DMEM)
-
Sterile microcentrifuge tubes or 96-well plate
-
37°C incubator
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium.
-
Start with a high concentration (e.g., 100 µM) and perform serial dilutions (e.g., 1:2 or 1:5).
-
Ensure the final DMSO concentration remains below 0.5% in all dilutions.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2 hours, 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).[2] The highest concentration that remains clear is the estimated maximum soluble concentration.
-
For a more quantitative assessment, the supernatant of centrifuged samples can be analyzed by HPLC or other analytical methods to determine the concentration of the dissolved compound.[7]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in culture media.
Caption: Inhibition of FTase by this compound disrupts protein localization and signaling.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives this compound as potential antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. news-medical.net [news-medical.net]
- 7. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
Identifying and minimizing off-target effects of MMV665916
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the antimalarial compound MMV665916. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound has been identified as a potent inhibitor of Plasmodium falciparum growth.[1][2][3] Its potential molecular target is believed to be the P. falciparum farnesyltransferase (PfFT).[1][2]
Q2: What are off-target effects, and why are they a concern for a compound like this compound?
Q3: What is the reported selectivity of this compound?
A3: this compound has shown a high selectivity index (SI > 250) in studies, indicating a favorable window between its antiplasmodial activity and its toxicity to human cells. However, a high selectivity index in cellular assays does not preclude the existence of specific off-target protein interactions that might not result in broad cytotoxicity but could produce subtle and misleading phenotypic effects.
Q4: What are the general approaches to identify potential off-target effects of a small molecule inhibitor?
A4: A variety of computational and experimental strategies can be employed. Computational methods can predict potential off-target interactions based on the chemical structure of the compound. Experimental approaches include proteome-wide assays to identify binding partners and focused assays to screen for activity against panels of related proteins (e.g., kinome profiling).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and suggests potential causes and solutions related to off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular phenotype does not align with the known function of the intended target, PfFT. | The phenotype may be due to this compound binding to one or more off-target proteins. | 1. Orthogonal Compound Testing: Use a structurally distinct inhibitor of PfFT. If this compound does not reproduce the phenotype, it is more likely an off-target effect of this compound.2. Target Knockdown/Knockout: Use genetic methods (e.g., CRISPR/Cas9) to reduce or eliminate the expression of PfFT. If the phenotype is not replicated, it suggests the involvement of off-targets.3. Rescue Experiment: Overexpress the intended target, PfFT. If the phenotype is not reversed, this points towards off-target effects. |
| Inconsistent Results Across Different Cell Lines: this compound shows varying efficacy or produces different phenotypes in different host or parasite cell lines. | The expression levels of the intended target or potential off-targets may differ between cell lines, leading to varied responses. | 1. Target and Off-Target Expression Analysis: Quantify the protein expression levels of PfFT and any suspected off-targets in the different cell lines using techniques like Western blotting or mass spectrometry.2. Cell Line Profiling: Characterize the proteomes of the different cell lines to identify variations in protein expression that could explain the differential responses. |
| Toxicity Observed at Effective Concentrations: this compound exhibits toxicity to host cells at concentrations required to inhibit parasite growth. | This could be due to on-target toxicity in the host or, more likely, off-target interactions with essential host cell proteins. | 1. Counter-Screening: Test the compound on a host cell line that does not express a farnesyltransferase ortholog, if available. Toxicity in such a line would strongly indicate off-target effects.2. Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes. |
| Discrepancy Between In Vitro and In Vivo Efficacy: this compound shows potent activity in enzymatic or cellular assays but has poor efficacy or unexpected toxicity in an in vivo model. | Off-target effects can contribute to poor pharmacokinetics, adverse events, or compensatory signaling in a whole organism that are not observed in simpler systems. | 1. In Vivo Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) on tissues from treated animals to confirm that this compound is engaging PfFT in the in vivo setting.2. Metabolite Profiling: Investigate whether metabolites of this compound have different target profiles and could be contributing to the observed in vivo effects. |
Experimental Protocols
Kinome Profiling for Off-Target Kinase Interactions
Since many inhibitors can have off-target effects on kinases, performing a kinome-wide screen is a valuable step.
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 10 nM to 10 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house platform that covers a diverse range of kinase families.
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Assay Performance: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well will contain a specific kinase, its substrate, and ATP.
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Incubation: Add this compound at various concentrations to the wells and incubate to allow for potential inhibition of kinase activity.
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Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods that detect the amount of ADP produced (a universal byproduct of kinase reactions) or by using phospho-specific antibodies.
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Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. For any kinases that show significant inhibition, determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to its intended target, PfFT, in a cellular environment and can also be used to identify off-target binding.
Objective: To confirm the binding of this compound to PfFT in intact cells and to identify other proteins whose thermal stability is altered by the compound.
Methodology:
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Cell Treatment: Treat cultured P. falciparum-infected red blood cells (or a relevant human cell line for counter-screening) with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures. The principle is that ligand-bound proteins are more resistant to thermal denaturation.
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Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Detection: Analyze the amount of soluble PfFT (and other proteins of interest) remaining at each temperature using Western blotting or mass spectrometry-based proteomics.
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Data Analysis: Generate a "melting curve" for PfFT in the presence and absence of this compound. A shift in the curve to a higher temperature upon treatment indicates that this compound is binding to and stabilizing the protein. A proteome-wide analysis can reveal unexpected shifts for other proteins, indicating off-target binding.
Chemical Proteomics for Unbiased Off-Target Identification
Chemical proteomics aims to identify the direct binding partners of a small molecule in a complex biological sample.
Objective: To identify the full spectrum of proteins that this compound interacts with in a cell lysate or in living cells.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe version of this compound. This typically involves adding a reactive group for covalent attachment to interacting proteins and a tag (like biotin) for enrichment.
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Proteome Labeling: Incubate the probe with a cellular lysate or with intact cells.
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Enrichment: Lyse the cells (if treated intact) and use the tag (e.g., streptavidin beads for a biotin tag) to pull down the probe and any covalently bound proteins.
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Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
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Data Analysis: Compare the proteins pulled down in the presence of the this compound probe to those from a control experiment (e.g., a probe with a similar scaffold but no target affinity). Proteins that are significantly enriched in the this compound probe sample are potential off-targets.
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes observed with this compound.
Caption: On-target vs. potential off-target pathways of this compound.
References
Technical Support Center: Optimizing MMV665916 Concentration for In Vitro Parasite Killing
Welcome to the technical support center for MMV665916. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound for killing Plasmodium falciparum. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Step |
| No or low parasite killing observed | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit parasite growth. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. 3. Assay Variability: Inconsistencies in experimental setup, such as parasite density or incubation time, can affect results. 4. Parasite Strain Resistance: The P. falciparum strain being used may have reduced susceptibility to this compound. | 1. Perform a dose-response experiment with a wider concentration range, bracketing the known EC50 of 0.4 µM (e.g., 0.01 µM to 10 µM). 2. Prepare fresh dilutions from a properly stored stock solution (-20°C) for each experiment. 3. Standardize all assay parameters, including initial parasitemia, hematocrit, and incubation period. Include positive and negative controls in every assay. 4. Test this compound against a reference drug-sensitive strain (e.g., 3D7) to confirm compound activity. |
| High variability between replicates | 1. Inconsistent this compound Dilution: Inaccurate serial dilutions can lead to significant variations. 2. Uneven Parasite Distribution: Failure to properly mix the parasite culture before and during plating can result in an uneven distribution of infected red blood cells (iRBCs). 3. Edge Effects in Microplate: Evaporation from the outer wells of a microplate can concentrate the compound and affect parasite growth. | 1. Ensure thorough mixing of the compound at each step of the serial dilution process. 2. Gently swirl the parasite culture flask before aspirating and again before dispensing into the assay plate. 3. Avoid using the outermost wells of the assay plate or fill them with sterile media or PBS to create a humidity barrier. |
| High background signal in fluorescence/colorimetric assays | 1. Contamination of Parasite Culture: Bacterial or fungal contamination can interfere with assay readouts. 2. Issues with Detection Reagent: The fluorescent dye (e.g., SYBR Green I) or colorimetric substrate may be degraded or improperly prepared. 3. High DMSO Concentration: The final concentration of the solvent used to dissolve this compound may be toxic to the parasites or interfere with the assay. | 1. Regularly monitor parasite cultures for any signs of contamination. Use aseptic techniques throughout the experimental process. 2. Store detection reagents as recommended by the manufacturer and prepare fresh working solutions for each experiment. 3. Ensure the final DMSO concentration in the assay wells does not exceed 0.5%. Include a vehicle control (media with the same DMSO concentration as the highest this compound concentration) in your experimental setup. |
| Observed cytotoxicity to host cells (in co-culture models) | 1. High Concentration of this compound: The concentration of this compound may be toxic to the mammalian cells used in the co-culture. 2. Inherent Sensitivity of the Cell Line: The specific host cell line may be particularly sensitive to the compound. | 1. Determine the 50% cytotoxic concentration (CC50) of this compound on the host cells in a separate experiment. Ensure that the concentrations used for the parasite killing assay are significantly lower than the CC50. 2. If high cytotoxicity is observed even at concentrations close to the parasitic EC50, consider using a different, less sensitive host cell line for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the reported EC50 of this compound against Plasmodium falciparum?
A1: this compound has a reported 50% effective concentration (EC50) of approximately 0.4 µM against the FcB1 strain of P. falciparum[1][2]. It is advisable to determine the EC50 in your specific laboratory conditions and against the parasite strains you are using.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is suggested to act as an inhibitor of the P. falciparum farnesyltransferase (PfFT)[1][2]. This enzyme is crucial for the post-translational modification of proteins involved in various cellular processes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is important to ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: What is a suitable concentration range to start my experiments with?
A4: A good starting point for a dose-response curve is to use a 10-fold serial dilution series that brackets the known EC50 value. For this compound, a range from 0.01 µM to 10 µM or 100 µM would be appropriate for initial experiments to determine the optimal concentration for parasite killing.
Q5: What is the selectivity index of this compound and why is it important?
A5: The selectivity index (SI) is a measure of a compound's specificity for the parasite over host cells. It is calculated as the ratio of the CC50 (50% cytotoxic concentration against a mammalian cell line) to the EC50 (50% effective concentration against the parasite). This compound has been reported to have a high selectivity index of over 250, indicating it is significantly more toxic to the parasite than to host cells[1]. A high SI is a desirable characteristic for a potential antimalarial drug.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Value | Parasite Strain | Reference |
| EC50 | 0.4 µM | FcB1 |
Table 2: Cytotoxicity and Selectivity of this compound
| Parameter | Value | Cell Line | Reference |
| CC50 | >100 µM | Human Fibroblast (AB943) | |
| Selectivity Index (SI) | >250 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cultivation of P. falciparum
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Culture Medium: Prepare complete RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, 0.36 mM hypoxanthine, and 10 µg/mL gentamicin.
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Erythrocytes: Use type O+ human red blood cells (RBCs) washed three times in incomplete RPMI-1640.
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Cultivation: Maintain parasite cultures at a 5% hematocrit in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Maintenance: Change the culture medium daily and monitor parasite growth by preparing Giemsa-stained thin blood smears. Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%.
Protocol 2: SYBR Green I-Based Drug Sensitivity Assay
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Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
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Drug Dilution: Prepare a 2-fold serial dilution of this compound in complete culture medium in a 96-well plate.
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Assay Setup: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well. Include drug-free and parasite-free controls.
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Incubation: Incubate the plates for 72 hours under standard culture conditions.
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Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Readout: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Protocol 3: Microscopy-Based Parasite Viability Assay
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Assay Setup: Prepare a drug dilution series and add parasites as described in the SYBR Green I assay protocol.
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Incubation: Incubate the plates for 48-72 hours.
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Smear Preparation: At the end of the incubation period, prepare thin blood smears from each well.
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Staining: Stain the smears with Giemsa stain.
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Microscopy: Examine the smears under a light microscope with an oil immersion objective (100x).
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Parasitemia Calculation: Determine the percentage of viable parasites (schizonts) by counting the number of schizonts per 200 asexual parasites.
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Data Analysis: Plot the percentage of growth inhibition against the drug concentration to determine the IC50.
Protocol 4: Flow Cytometry-Based Viability Assay
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Assay Setup and Incubation: Follow the same procedure as the SYBR Green I assay.
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Staining: After the 72-hour incubation, stain the cells with a DNA-intercalating dye (e.g., SYBR Green I or Hoechst) and a mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Deep Red) to differentiate between live and dead parasites.
-
Data Acquisition: Acquire data on a flow cytometer, collecting forward scatter, side scatter, and fluorescence signals for each cell.
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Gating Strategy: Gate on the erythrocyte population based on forward and side scatter. Within this gate, identify the infected erythrocytes based on the DNA dye fluorescence. Differentiate between viable and dead parasites based on the mitochondrial dye fluorescence.
-
Data Analysis: Calculate the percentage of viable parasites in each drug concentration and determine the IC50.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound via inhibition of PfFT.
Caption: Overview of the cGMP signaling pathway in Plasmodium falciparum.
Caption: Workflow for optimizing this compound concentration.
References
How to address MMV665916 cytotoxicity in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound MMV665916. The information provided is designed to help address challenges related to its cytotoxicity in mammalian cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiplasmodial activity?
A1: this compound is a quinazolinedione derivative that has demonstrated significant in vitro activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum. It exhibits a remarkable growth inhibition with a reported half-maximal effective concentration (EC50) of 0.4 µM[1].
Q2: What is the reported cytotoxicity of this compound against mammalian cell lines?
A2: this compound has been shown to have a high selectivity index (SI) of over 250, indicating it is significantly more toxic to the malaria parasite than to mammalian cells. Specifically, it was found to be non-toxic to the primary human fibroblast cell line AB943[1][2].
Q3: How is the Selectivity Index (SI) calculated?
A3: The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a drug candidate. It is calculated as the ratio of the cytotoxic concentration in a mammalian cell line (e.g., CC50 or IC50) to the effective concentration against the parasite (e.g., EC50). A higher SI value is desirable as it indicates greater selectivity for the target pathogen.
Q4: What are the standard in vitro assays to determine the cytotoxicity of antimalarial compounds?
A4: Several in vitro assays are widely used to assess the cytotoxicity of drug candidates. The most common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Neutral Red uptake colorimetric assays. These assays measure cell viability and help determine the concentration of a compound that causes a 50% reduction in cell viability (CC50 or IC50)[3][4].
Q5: What could be the potential mechanism of action of this compound in P. falciparum?
A5: Molecular modeling studies suggest that the potential protein target for this compound and its derivatives in P. falciparum is farnesyltransferase (PfFT). Farnesyltransferase is an enzyme involved in post-translational modification of proteins, which is essential for their function and localization.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound in mammalian cell lines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in a new mammalian cell line. | - The new cell line may be particularly sensitive to the compound.- Incorrect compound concentration or solvent effects.- Contamination of cell culture. | - Perform a dose-response experiment to determine the IC50 for the new cell line.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).- Check cell cultures for any signs of contamination. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell seeding density.- Differences in incubation time.- Reagent variability or degradation of the compound. | - Standardize the cell seeding protocol to ensure consistent cell numbers in each well.- Maintain a consistent incubation period for all experiments.- Prepare fresh stock solutions of this compound and use high-quality reagents. |
| Low or no cytotoxicity observed, even at high concentrations. | - The selected cell line may be resistant to the compound's mechanism of action.- Compound precipitation in the culture medium.- Inaccurate determination of cell viability. | - Test the compound on a panel of different mammalian cell lines, including both cancerous and non-cancerous lines.- Visually inspect the culture medium for any signs of precipitation. If observed, consider using a different solvent or formulation.- Ensure the chosen cytotoxicity assay is appropriate for the cell line and that the assay protocol is followed correctly. |
Quantitative Data Summary
The following table summarizes the known activity and cytotoxicity of this compound.
| Compound | Target Organism/Cell Line | Assay | Activity/Cytotoxicity Value | Selectivity Index (SI) | Reference(s) |
| This compound | Plasmodium falciparum (FcB1 strain) | Growth Inhibition | EC50: 0.4 µM | >250 | |
| This compound | Human Fibroblast (AB943) | Cytotoxicity | Non-toxic |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Mammalian Cell Line using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of this compound's cytotoxicity in mammalian cells is not yet elucidated, a plausible hypothetical pathway, should off-target effects occur, might involve the inhibition of key cellular processes leading to apoptosis. The following diagram illustrates a potential sequence of events.
Caption: Hypothetical pathway of this compound-induced cytotoxicity in mammalian cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of a compound like this compound in a mammalian cell line.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
References
Technical Support Center: Overcoming Resistance to Farnesyltransferase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesyltransferase inhibitors (FTIs), with a focus on addressing resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors like MMV665916?
Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the action of farnesyltransferase (FTase).[1] This enzyme is crucial for a post-translational modification process called farnesylation, where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CAAX" motif of specific proteins.[2] Farnesylation is essential for the proper membrane localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[2][3] By inhibiting FTase, FTIs prevent these proteins from maturing and functioning correctly, thereby disrupting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[2][4] The antimalarial compound this compound, a quinazolinedione derivative, is believed to target the P. falciparum farnesyltransferase (PfFT).[5]
Q2: My cells are showing reduced sensitivity to the FTI. What are the common mechanisms of resistance?
Resistance to FTIs can arise through several mechanisms:
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Alternative Prenylation: This is a major resistance mechanism, especially for cells with K-Ras or N-Ras mutations.[2][6] When FTase is inhibited, a related enzyme, geranylgeranyltransferase I (GGTase-I), can attach a 20-carbon geranylgeranyl group to the Ras protein instead.[7][8] This alternative prenylation allows the protein to still localize to the cell membrane and remain functional.[8]
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Target Mutation: Mutations in the gene encoding the farnesyltransferase enzyme can alter the drug-binding site, reducing the inhibitor's efficacy.[9][10]
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Increased Target Affinity: Some proteins, like K-Ras4B, naturally have a higher affinity for FTase, making them more difficult to inhibit compared to other substrates.[7][11]
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Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump the FTI out of the cell, lowering its intracellular concentration.[9]
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Activation of Bypass Pathways: Cells may adapt by upregulating downstream signaling pathways, such as the mTOR pathway, to become independent of the FTI's target.[9]
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Adaptive Resistance: In some cancers, cells can enter a "drug-tolerant" state through processes like cytoskeletal remodeling via the Rho/ROCK pathway, allowing them to survive initial treatment.[12][13]
Q3: How can I overcome or mitigate resistance to farnesyltransferase inhibitors in my experiments?
Several strategies can be employed to combat FTI resistance:
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Combination Therapy: This is a highly effective approach. Combining FTIs with other targeted agents can create synergistic effects and prevent resistance.[14]
-
GGTase Inhibitors (GGTIs): To block the alternative prenylation pathway.[2][6]
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EGFR Inhibitors (e.g., Osimertinib): Shown to prevent relapse in EGFR-mutant lung cancers when combined with an FTI.[12][15]
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Taxanes (e.g., Paclitaxel): FTIs can reverse taxane resistance.
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mTOR Inhibitors (e.g., Rapamycin): To block bypass signaling pathways.[9]
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Statins: To deplete the cellular pool of isoprenoid precursors (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) required for prenylation.[16]
-
-
Targeting Other Farnesylated Proteins: The anti-cancer effects of FTIs are not solely dependent on Ras inhibition. Other farnesylated proteins like RhoB, CENP-E, and Rheb are also critical targets.[2][9][17] Understanding the role of these other proteins in your cell model may reveal alternative therapeutic strategies.
-
Use of Novel Inhibitors: Researchers are developing FTIs designed to overcome specific resistance mechanisms, such as covalent inhibitors that irreversibly bind to and modify K-Ras.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death or growth inhibition over time with FTI treatment. | Development of acquired resistance. | 1. Verify Target Inhibition: Perform a Western blot to check the farnesylation status of a known FTase substrate (e.g., HDJ-2, Lamin B). A shift to the unprocessed, non-farnesylated form indicates the drug is still inhibiting FTase. 2. Investigate Alternative Prenylation: If FTase is inhibited but the cells are resistant, check for geranylgeranylation of K-Ras or N-Ras. This may require specialized assays. 3. Test Combination Therapies: Introduce a GGTase inhibitor or an mTOR inhibitor to see if sensitivity can be restored. 4. Sequence the FTase Gene: Check for mutations in the drug-binding pocket of the farnesyltransferase beta-subunit.[9] |
| FTI is effective in H-Ras mutant cells but not in K-Ras or N-Ras mutant cells. | Alternative prenylation by GGTase-I. | This is an expected outcome. H-Ras is solely dependent on farnesylation, while K-Ras and N-Ras can be geranylgeranylated when FTase is blocked.[6] For K-Ras or N-Ras driven cells, a combination of an FTI and a GGTI is often required for complete inhibition of prenylation.[6] |
| Inconsistent results between different cell lines. | Cell-line dependent resistance mechanisms. | 1. Characterize Ras Status: Confirm the Ras mutation status of your cell lines. 2. Assess Expression of Efflux Pumps: Use qPCR or Western blot to check for overexpression of ABC transporters. 3. Profile Key Signaling Pathways: Analyze baseline activity of pathways like PI3K/Akt/mTOR, which can influence sensitivity. |
| High concentrations of FTI are required to see an effect. | High affinity of the target protein for FTase or poor drug permeability. | 1. Confirm IC50: Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Consider Drug Efflux: Test for synergy with known efflux pump inhibitors like verapamil. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound and other relevant farnesyltransferase inhibitors.
Table 1: In Vitro Activity of this compound
| Compound | Target Organism/Enzyme | Assay | Potency (EC50/IC50) | Selectivity Index (SI) | Reference |
| This compound | Plasmodium falciparum (FcB1 strain) | Growth Inhibition | 0.4 µM | >250 | [5] |
Table 2: Examples of Other Farnesyltransferase Inhibitors
| Compound | Common Name(s) | Typical Use / Target | Reported Potency (IC50) | Reference |
| Tipifarnib | R115777 | H-Ras mutant cancers, NSCLC | Varies by cell line | [2][12] |
| Lonafarnib | SCH66336 | Progeria, H-Ras mutant cancers | Varies by cell line | [2][9] |
| FTI-277 | Peptidomimetic FTI | Preclinical research | Varies by cell line | [18] |
Experimental Protocols
1. Western Blot for Detecting Protein Prenylation Status
This method is used to assess the inhibition of farnesyltransferase in cells by observing the processing of a farnesylated protein. Unprocessed, non-farnesylated proteins migrate slower on an SDS-PAGE gel.
-
Cell Treatment: Plate cells and treat with varying concentrations of the FTI (e.g., this compound) for 24-48 hours. Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. The gel percentage will depend on the size of the target protein (e.g., 12% for HDJ-2).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known farnesylated protein (e.g., anti-HDJ-2 or anti-Lamin B) overnight at 4°C. Also probe for a loading control (e.g., anti-Actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Look for a shift in the molecular weight of the target protein. The upper, slower-migrating band represents the unprocessed (non-farnesylated) form, which should increase in intensity with increasing FTI concentration.
2. Colony Formation Assay (Soft Agar)
This assay assesses the effect of an FTI on anchorage-independent growth, a hallmark of cancer cells.
-
Prepare Base Agar Layer: Mix 1.2% agar solution with 2x cell culture medium and FBS. Pipette into 6-well plates and allow to solidify.
-
Prepare Cell-Agar Layer: Harvest and count cells. Resuspend a low number of cells (e.g., 5,000-10,000 cells/well) in culture medium containing different concentrations of the FTI. Mix this cell suspension with a 0.7% agar solution.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 14-21 days, or until colonies are visible. Add a small amount of medium with the corresponding FTI concentration to the top of the agar every few days to prevent drying.
-
Staining and Counting: Stain the colonies with a solution of crystal violet in methanol/water. Count the number of colonies in each well using a microscope.
-
Analysis: Calculate the percentage of colony formation in treated wells relative to the vehicle control to determine the inhibitory effect of the FTI.
Visualizations
Caption: Farnesyltransferase (FTase) signaling pathway and its inhibition by an FTI.
Caption: Alternative prenylation as a mechanism of resistance to FTIs.
Caption: Workflow for troubleshooting resistance to farnesyltransferase inhibitors.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Working together: Farnesyl transferase inhibitors and statins block protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro synergy of Farnesyltransferase inhibitors in combination with colistin against ESKAPE bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
MMV665916 assay variability and how to reduce it
Welcome to the technical support center for assays involving MMV665916. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and reducing variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a quinazolinedione derivative that has been identified as a potent potential antimalarial agent. It exhibits significant growth inhibition against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its primary application in research is as a "hit" compound in drug discovery campaigns aimed at developing new antimalarial therapies. Studies have shown it to have a remarkable growth inhibition with an EC50 value of 0.4 µM and a high selectivity index (SI > 250).[1][2]
Q2: What type of assay is typically used to evaluate the activity of this compound?
The antiplasmodial activity of this compound and similar compounds is most commonly assessed using in vitro growth inhibition assays with Plasmodium falciparum cultures.[3][4] These are typically high-throughput screening (HTS) assays that measure parasite viability after a set incubation period (e.g., 72 hours) with the test compound. Common readout methods include:
-
SYBR Green I-based fluorescence: This dye binds to parasite DNA, and the fluorescence intensity correlates with parasite growth.
-
DAPI-based fluorescence: 4′,6-diamidino-2-phenylindole (DAPI) is another DNA stain used to quantify parasite growth.[2]
-
Parasite Lactate Dehydrogenase (pLDH) assay: This colorimetric assay measures the activity of a parasite-specific enzyme as an indicator of viability.[5]
-
[3H]-hypoxanthine incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[6]
Q3: What are the key quality control metrics I should monitor in my this compound assay?
For high-throughput screening assays, two of the most critical quality control metrics are the Z'-factor and the Coefficient of Variation (%CV).
-
Z'-factor: This metric assesses the statistical separation between your positive and negative controls, indicating the robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[6] Assays involving this compound's parent compound class have reported Z' values around 0.8, indicating a high-quality assay.[7]
-
Coefficient of Variation (%CV): This measures the relative variability within your replicate samples. A lower %CV indicates higher precision. For HTS, a %CV of ≤10% is often targeted. Assays with quinazolinedione derivatives have demonstrated an average %CV of ≤ 5%.[7]
Troubleshooting Guides
Issue 1: High Variability in Assay Results (%CV > 15%)
High coefficient of variation can obscure real biological effects and lead to unreliable data. Below are common causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Parasite Culture | Ensure parasite cultures are tightly synchronized to the ring stage before plating.[3][8] Use parasites within a consistent passage number range to avoid phenotypic drift.[9] Maintain a consistent parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1-2%) at the start of the assay.[2][9][10] | Reduced well-to-well and plate-to-plate variability in parasite growth, leading to a lower %CV. |
| Manual Pipetting Errors | Use automated liquid handlers for dispensing compounds, parasites, and reagents to minimize human error.[1] If manual, use calibrated pipettes and reverse pipetting for viscous solutions. | Increased precision and reproducibility of results. |
| Reagent Instability | Prepare fresh reagents before each experiment. If using frozen stocks, ensure they have not undergone excessive freeze-thaw cycles.[11] Validate the stability of reagents under your specific assay conditions.[11] | Consistent reagent performance across all plates and experiments. |
| Edge Effects on Plates | Avoid using the outer wells of the microplate, or fill them with media/PBS to create a humidity barrier. Ensure proper sealing of plates to prevent evaporation. | Minimized systematic variation across the plate, improving data consistency. |
| Inconsistent Incubation | Use a well-maintained incubator with stable temperature and gas concentrations (5% CO2, 5% O2, 90% N2).[6] Avoid stacking plates, which can lead to temperature and gas exchange gradients. | Uniform parasite growth in control wells across all plates. |
Issue 2: Poor Z'-Factor (Z' < 0.5)
A low Z'-factor indicates a small separation between your positive and negative controls, making it difficult to identify true "hits".
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Control Concentrations | Re-optimize the concentration of your positive control (e.g., a known antimalarial like chloroquine or artemisinin) to ensure maximal inhibition. Your negative control (vehicle, e.g., DMSO) should show robust parasite growth. | A wider signal window between the means of the positive and negative controls. |
| High Background Signal | Evaluate different assay readout methods. For fluorescence-based assays, check for autofluorescence of the compound or media components. | A lower signal from the "Min" signal control wells, improving the signal-to-background ratio. |
| Assay Signal Instability | Perform a time-course experiment to determine the optimal incubation time and signal reading window where the signal is most stable.[11] | Reduced drift in the signal over the course of reading multiple plates. |
| Systematic Errors | Check for and correct any systematic errors in liquid handling or plate reading.[12] | Reduced standard deviations for both positive and negative control populations. |
Experimental Protocols
Standard Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)
This protocol is a standard method for assessing the in vitro antiplasmodial activity of compounds like this compound.
1. Parasite Culture and Synchronization:
-
Culture P. falciparum (e.g., 3D7 or Dd2 strains) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and human erythrocytes at 37°C in a low oxygen environment (5% O2, 5% CO2, 90% N2).[6][10]
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Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[3][8] Repeat synchronization to achieve a tight population of ring-stage parasites.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., <0.5%) to avoid toxicity to the parasites.
3. Assay Plating:
-
In a 96-well or 384-well black, clear-bottom plate, add the diluted compounds.
-
Include negative controls (vehicle only) and positive controls (a known antimalarial like chloroquine at a concentration that gives maximal inhibition).
-
Add the synchronized ring-stage parasite culture to each well to a final parasitemia of 0.5% and a final hematocrit of 1%.[9]
4. Incubation:
-
Incubate the plates for 72 hours at 37°C in the low oxygen environment.[8]
5. Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.
6. Signal Detection:
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).
7. Data Analysis:
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the positive and negative controls.
-
Determine the EC50 value by fitting the dose-response data to a suitable model using graphing software.
Visualizations
Experimental Workflow for this compound Antiplasmodial Assay
Caption: Workflow for a typical antiplasmodial growth inhibition assay.
Troubleshooting Logic for High Assay Variability
Caption: Decision tree for troubleshooting high %CV in assays.
References
- 1. dispendix.com [dispendix.com]
- 2. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of a Novel 384-Well Anti-Malarial Imaging Assay Validated for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
Interpreting unexpected results in MMV665916 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the antimalarial compound MMV665916.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitates when I dilute it in my aqueous assay buffer. What should I do?
A1: This is a common issue with quinazolinedione derivatives like this compound, which often have poor aqueous solubility.[1][2] Here are several strategies to address this:
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Optimize DMSO Concentration: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[3] While most cell-based assays have a low tolerance for DMSO (usually <0.5%), determine the maximum concentration your specific assay can tolerate without affecting the results and adjust your dilution accordingly.[1]
-
Use a Surfactant: Adding a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to your assay buffer can help maintain the solubility of hydrophobic compounds.[1]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
Pre-warm Media: Ensure your culture medium is at 37°C before adding the compound stock. Adding a cold solution can decrease solubility and cause the compound to precipitate.[4]
Q2: I'm observing high variability in my antiplasmodial activity assays. What could be the cause?
A2: High variability in results can stem from several factors:
-
Compound Precipitation: Inconsistent precipitation in your assay plates will lead to variable effective concentrations of this compound. Visually inspect your plates for any signs of precipitation before and after incubation.
-
Parasite Strain Variability: Different strains of Plasmodium falciparum can exhibit varying sensitivity to antimalarial compounds. Ensure you are using a consistent and well-characterized parasite strain for all experiments. The FcB1 strain is one strain against which this compound has shown activity.[3]
-
Assay Conditions: Ensure that assay parameters such as parasite density, incubation time, and reagent concentrations are consistent across all experiments.
Q3: The observed EC50 value for this compound in my experiments is significantly higher than the reported 0.4 µM. Why might this be?
A3: A higher than expected EC50 value could be due to:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. Improper storage can lead to degradation. It is advisable to prepare fresh stock solutions from a reliable source.
-
Development of Resistance: Prolonged exposure of parasite cultures to this compound could lead to the selection of resistant parasites. Resistance to farnesyltransferase inhibitors can arise from mutations in the target enzyme, P. falciparum farnesyltransferase (PfFT).[5]
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Assay System: The reported EC50 of 0.4 µM was determined against the P. falciparum FcB1 strain.[3][6] If you are using a different strain, it may inherently be less sensitive.
Q4: I'm seeing significant cytotoxicity in my mammalian cell line controls at concentrations close to the antiplasmodial EC50. Is this expected?
A4: this compound is reported to have a high selectivity index (SI > 250), suggesting low toxicity to mammalian cells at its effective antimalarial concentration.[3][6] If you observe high cytotoxicity, consider the following:
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Confirm with a Secondary Assay: Some compounds can interfere with the chemistry of common cytotoxicity assays like the MTT assay.[4] Use an alternative viability assay with a different readout (e.g., CellTiter-Glo®, neutral red uptake) to confirm the cytotoxic effect.[7][8]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerated limit for your specific cell line.[1]
-
Off-Target Effects: While this compound is believed to target PfFT, high concentrations could lead to off-target effects on host cell proteins.
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No antiplasmodial activity observed. | Compound Insolubility: The compound may have precipitated out of solution, resulting in a very low effective concentration. | Visually inspect assay wells for precipitation. Re-prepare dilutions using the solubility enhancement techniques described in FAQ 1. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound. | |
| Resistant Parasite Strain: The P. falciparum strain used may be resistant to farnesyltransferase inhibitors. | Test this compound against a known sensitive strain, such as FcB1.[3] If resistance is suspected, sequence the pfft gene to check for mutations.[5] | |
| High background signal in enzymatic assays. | Assay Interference: this compound may be interfering with the detection method (e.g., fluorescence, luminescence). | Run a control with this compound and the assay reagents in the absence of the enzyme to check for direct interference. |
| Inconsistent results in repeat experiments. | Inconsistent Compound Dosing: Precipitation or adsorption of the compound to plasticware can lead to variable dosing. | Use low-binding plates and visually confirm the absence of precipitation before each experiment. |
| Variability in Parasite Health: The physiological state of the parasite culture can affect its susceptibility to drugs. | Standardize your parasite culture conditions, ensuring consistent parasitemia and stage distribution. |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (Example)
This protocol is a general guideline for determining the 50% effective concentration (EC50) of this compound against P. falciparum.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., FcB1 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to the wells of a 96-well plate. Add 100 µL of the diluted this compound solutions. Include parasite-free wells as a negative control and drug-free wells as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Assessment: Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or pLDH assay.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293T, HepG2).
-
Cell Culture: Culture the mammalian cell line in appropriate medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare dilutions of this compound in culture medium as described above. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7][8]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Resistance to a protein farnesyltransferase inhibitor in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. scielo.br [scielo.br]
MMV665916 degradation pathways and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the antimalarial agent MMV665916. Due to the limited publicly available data on the specific degradation pathways and storage conditions for this compound, this guide offers general best practices, troubleshooting advice, and standardized protocols based on the chemical properties of quinazolinedione derivatives and principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific manufacturer's guidelines were not found, general best practices for storing solid small molecule compounds like this compound are as follows:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Many compounds are light-sensitive.
-
Moisture: Store in a dry environment. For hygroscopic compounds, storage in a desiccator is recommended. Ensure the container is tightly sealed.
Q2: How should I prepare and store stock solutions of this compound?
A2: To minimize degradation in solution, follow these recommendations:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many non-polar compounds.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent in your experiments.
-
Aliquoting: Store stock solutions in small, single-use aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
Fresh Solutions: For aqueous solutions, it is best to prepare them fresh for each experiment, as compounds can be less stable in aqueous buffers.
Q3: I am seeing inconsistent or lower-than-expected activity in my experiments. Could this compound be degrading?
A3: Inconsistent results or a loss of potency can be indicators of compound degradation. Several factors in your experimental setup could be contributing to instability. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Troubleshooting Guide: Compound Instability
If you suspect this compound is degrading during your experiments, use the following guide to troubleshoot potential causes.
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency. | 1. Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage: Confirm that the compound is stored under the recommended conditions (see FAQs). 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones. |
| Visible changes in solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. | 1. Consult Literature: Review any available information on the solubility and stability of this compound or similar quinazolinedione derivatives. 2. Check pH: Ensure the pH of your buffer is within a stable range for the compound. 3. Protect from Light: If not already doing so, protect your solutions from light. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Modify Conditions: Based on the likely degradation pathway, adjust your experimental conditions (e.g., de-gas solutions to remove oxygen, use a different buffer). |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, compounds with a quinazolinedione core and aromatic rings may be susceptible to the following general degradation pathways:
-
Oxidation: The aromatic rings in this compound could be susceptible to cytochrome P450-mediated oxidation in biological systems, a common metabolic pathway for xenobiotics. In experimental settings, the presence of dissolved oxygen or oxidizing agents can also lead to degradation.
-
Hydrolysis: The amide bonds within the quinazolinedione ring system could be susceptible to hydrolysis, especially at extreme pH values.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.
Experimental Protocols
Protocol: General Workflow for Assessing Compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution to the final experimental concentration in the aqueous buffer to be tested.
-
Incubation: Incubate the test solution under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Sample Analysis: Immediately analyze each aliquot by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates instability. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: A logical workflow for troubleshooting suspected compound instability.
Caption: A general workflow for assessing the stability of this compound.
Validation & Comparative
Preclinical Profile of MMV665916: A Comparative Guide for Antimalarial Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data available for the antimalarial compound MMV665916. While in vivo efficacy and pharmacokinetic data for this compound are not publicly available, this document summarizes its known in vitro activity in comparison to other quinazolinedione derivatives and established antimalarial agents, chloroquine and artesunate. Detailed experimental protocols for key validation studies are also provided to support future research efforts.
In Vitro Efficacy
This compound, a quinazolinedione derivative, has demonstrated potent in vitro activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum.[1][2] Structure-activity relationship studies have shown it to be a promising hit compound, outperforming other synthesized derivatives in its class.[1][2]
Table 1: In Vitro Antiplasmodial Activity of Quinazolinedione Derivatives against P. falciparum (FcB1 strain)
| Compound | EC50 (µM) | Selectivity Index (SI) |
| This compound | 0.4 | >250 |
| 2-ethoxy 8ag' | ~5 | Not specified |
| 2-trifluoromethoxy 8ai' | ~5 | Not specified |
| 4-fluoro-2-methoxy 8ak' | ~5 | Not specified |
Data sourced from Mourot et al. (2021).[1][2]
The selectivity index (SI), a ratio of cytotoxicity to antiplasmodial activity, for this compound is notably high, indicating a favorable therapeutic window in early assessments.[1][2]
Comparator Antimalarial Agents: Preclinical Data
To provide a benchmark for the evaluation of new compounds like this compound, preclinical data for the widely used antimalarials chloroquine and artesunate are presented below.
In Vivo Efficacy (4-Day Suppressive Test)
The 4-day suppressive test in mice infected with Plasmodium berghei is a standard preclinical assay to evaluate the in vivo efficacy of antimalarial candidates.
Table 2: In Vivo Efficacy of Chloroquine and Artesunate in P. berghei-infected Mice
| Compound | Route of Administration | ED50 (mg/kg) | Parasitemia Suppression (%) | Reference |
| Chloroquine | Oral / Subcutaneous | 1.5 - 1.8 | Not specified | Medicines for Malaria Venture |
| Artesunate | Not specified | Not specified | High | General literature |
Pharmacokinetic Properties in Mice
Understanding the pharmacokinetic profile of a compound is crucial for predicting its behavior in humans.
Table 3: Pharmacokinetic Parameters of Chloroquine and Artesunate in Mice
| Parameter | Chloroquine (Healthy Mice) | Chloroquine (Infected Mice) | Artesunate (transdermal) |
| Tmax | 20 min | 10 min | ~0.5 - 4 h |
| Cmax | 1708 µg/L | 1436 µg/L | 0.82 - 7.11 µg/mL |
| Half-life (t1/2) | 46.6 h | 99.3 h | >2 h |
| Clearance (CL) | 9.9 L/h/kg | 7.9 L/h/kg | Not specified |
| Volume of Distribution (Vd) | 667 L/kg | 1122 L/kg | Not specified |
Data for Chloroquine sourced from Davis et al. (2012). Data for Artesunate sourced from Li et al. (1992).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
In Vitro Antiplasmodial Activity Assay
Objective: To determine the 50% effective concentration (EC50) of a compound against P. falciparum in vitro.
Methodology:
-
Parasite Culture: P. falciparum (e.g., FcB1 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture (at a defined parasitemia and hematocrit) is exposed to the different concentrations of the test compound. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) under the same conditions as the parasite culture.
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasites per a set number of red blood cells is counted.
-
Fluorometric/Colorimetric Assays: Assays like the SYBR Green I assay or those measuring parasite-specific enzymes (e.g., lactate dehydrogenase) are used to quantify parasite nucleic acids or enzyme activity, respectively.
-
-
Data Analysis: The results are expressed as the percentage of growth inhibition compared to the drug-free control. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
4-Day Suppressive Test in Mice
Objective: To evaluate the in vivo efficacy of a compound in suppressing parasitemia in a murine malaria model.
Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Parasite Inoculation: Mice are infected intraperitoneally with a standardized inoculum of Plasmodium berghei.
-
Drug Administration: The test compound is administered to groups of infected mice, typically starting a few hours after infection and continuing for four consecutive days. Different doses and routes of administration (e.g., oral, subcutaneous) are tested. A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in each treatment group is compared to the vehicle-treated control group to calculate the percentage of parasitemia suppression. The effective dose 50 (ED50), the dose that suppresses parasitemia by 50%, can be determined from the dose-response curve.
Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of a compound in mice.
Methodology:
-
Animal Model: Healthy or malaria-infected mice are used.
-
Drug Administration: A single dose of the test compound is administered via a specific route (e.g., intravenous, oral, intraperitoneal).
-
Blood Sampling: Blood samples are collected from the mice at various time points after drug administration.
-
Drug Concentration Analysis: The concentration of the parent drug and any major metabolites in the plasma or whole blood is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo studies.
Caption: In Vitro Antiplasmodial Activity Assay Workflow.
Caption: 4-Day Suppressive Test Workflow in Mice.
Signaling Pathway: Putative Target of this compound
This compound is hypothesized to target P. falciparum farnesyltransferase (PfFT), an enzyme crucial for protein prenylation. This process is vital for the proper localization and function of various proteins involved in parasite survival and growth.
Caption: Proposed Mechanism of Action of this compound.
References
A Comparative Analysis of the Antiplasmodial Efficacy of MMV665916 and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel antimalarial compound MMV665916 and the traditional drug chloroquine against Plasmodium falciparum, the deadliest species of malaria parasite. This document synthesizes available experimental data to offer an objective performance evaluation, intended to inform future research and drug development efforts in the fight against malaria.
Introduction
The increasing prevalence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Chloroquine, a once highly effective and widely used antimalarial, has seen its efficacy significantly diminished due to the emergence of resistant parasites. This compound is a novel compound that has shown promise in preclinical studies. This guide presents a comparative analysis of these two compounds, focusing on their in vitro efficacy, mechanisms of action, and the experimental protocols used to generate the supporting data.
Quantitative Efficacy Comparison
The in vitro activity of this compound and chloroquine against various strains of P. falciparum has been evaluated using standardized drug sensitivity assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of an antimalarial drug, representing the concentration of the compound that inhibits parasite growth by 50%.
The table below summarizes the reported IC50 values for both compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (µM) | Reference |
| This compound | FcB1 | Chloroquine-Resistant | 0.4 | [1] |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 0.015 - 0.021 | [2] |
| HB3 | Chloroquine-Sensitive | ~0.010 - 0.020 | ||
| Dd2 | Chloroquine-Resistant | 0.125 - 0.231 | ||
| K1 | Chloroquine-Resistant | ~0.252 | [2] | |
| FcB1 | Chloroquine-Resistant | > 0.1 |
Note: IC50 values for chloroquine can vary between studies due to differences in experimental conditions. The FcB1 strain is a well-characterized chloroquine-resistant strain.
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action, targeting different essential pathways in the malaria parasite.
This compound: Inhibition of Farnesyltransferase
This compound is a quinazolinedione derivative that is proposed to act as a P. falciparum farnesyltransferase (PfFT) inhibitor[1]. Farnesyltransferase is a crucial enzyme in the parasite that catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue at the C-terminus of various proteins. This post-translational modification, known as prenylation, is essential for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as signal transduction and cell cycle control. By inhibiting PfFT, this compound disrupts these vital pathways, leading to parasite death[3].
Chloroquine: Interference with Heme Detoxification
Chloroquine's primary mode of action is the disruption of hemoglobin digestion within the parasite's acidic food vacuole. As the parasite digests host hemoglobin, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole. Here, it binds to free heme, preventing its polymerization into hemozoin. The accumulation of the toxic chloroquine-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the food vacuole. These mutations enable the transporter to actively pump chloroquine out of the vacuole, reducing its concentration at the site of action.
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput technique for assessing the susceptibility of P. falciparum to antimalarial drugs.
SYBR Green I-Based Fluorescence Assay for Drug Susceptibility
Objective: To determine the IC50 value of a compound against P. falciparum in vitro.
Principle: The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In asynchronous parasite cultures, the fluorescence intensity is proportional to the number of parasites.
Methodology:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, under a low-oxygen atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: The test compounds (this compound and chloroquine) are serially diluted to a range of concentrations.
-
Assay Setup: Synchronized ring-stage parasites are incubated in 96-well plates with the various concentrations of the test compounds for 72 hours. Control wells containing no drug are included.
-
Lysis and Staining: After the incubation period, the plates are frozen to lyse the red blood cells and release the parasites. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark to allow the dye to bind to the parasitic DNA. The fluorescence intensity is then measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide highlight the potent in vitro activity of this compound against a chloroquine-resistant strain of P. falciparum. Its novel mechanism of action, targeting the essential farnesyltransferase enzyme, makes it a promising candidate for further development, particularly in the context of widespread chloroquine resistance. In contrast, while chloroquine remains effective against sensitive strains, its clinical utility is severely limited.
The distinct mechanisms of action of these two compounds underscore the importance of continued research into novel antimalarial targets to overcome existing and emerging drug resistance. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of new antimalarial candidates.
References
A Comparative Guide: Preclinical Profile of MMV665916 Versus the Clinical Efficacy of Artemisinin Combination Therapies
A new investigational antimalarial compound, MMV665916, has shown promising activity in early-stage laboratory studies, though direct comparative data with established artemisinin-based combination therapies (ACTs) is not yet available. This guide provides a detailed comparison of the preclinical data for this compound against the extensive clinical data for artemisinin in combination therapies, offering researchers, scientists, and drug development professionals a clear perspective on their respective stages of development and mechanisms of action.
This compound, a quinazolinedione derivative, has demonstrated potent inhibition of Plasmodium falciparum growth in vitro.[1] In contrast, artemisinin and its derivatives form the cornerstone of first-line treatments for uncomplicated falciparum malaria worldwide, used in combination with longer-acting partner drugs. This guide will objectively present the available experimental data for both, detail relevant experimental methodologies, and illustrate their distinct proposed mechanisms of action.
Quantitative Data Comparison
Direct comparison of this compound and artemisinin combination therapies is challenging due to the differing nature of the available data. This compound data is currently limited to in vitro preclinical studies, while ACTs have a wealth of clinical trial data.
Table 1: Preclinical Profile of this compound
| Parameter | Value | P. falciparum Strain | Source |
| EC50 | 0.4 µM | FcB1 | [1] |
| Selectivity Index (SI) | >250 | - | [1] |
| Proposed Target | Farnesyltransferase (PfFT) | - | [1] |
Table 2: Clinical Efficacy of Selected Artemisinin-Based Combination Therapies (ACTs)
The following table summarizes the efficacy of several WHO-recommended ACTs from various clinical trials. Efficacy is typically measured as the Polymerase Chain Reaction (PCR)-corrected cure rate at Day 28 or 42, which distinguishes new infections from treatment failures.
| Combination Therapy | Overall Efficacy (PCR-Corrected Cure Rate) | Region/Study Population |
| Artemether-Lumefantrine (AL) | 98.2% | Global (289 studies) |
| Artesunate-Amodiaquine (AS-AQ) | 98.0% | Global (99 studies) |
| Artesunate-Mefloquine (AS-MQ) | 94.9% | Global (42 studies) |
| Dihydroartemisinin-Piperaquine (DHA-PPQ) | Not specified in broad overview, but highly effective. | - |
| Artesunate-Sulfadoxine-Pyrimethamine (AS+SP) | 97.7% | Specific regions (101 studies) |
Mechanisms of Action
The proposed mechanism of action for this compound differs significantly from that of artemisinin.
This compound: Inhibition of Farnesyltransferase
This compound is hypothesized to exert its antimalarial effect by inhibiting P. falciparum farnesyltransferase (PfFT).[1] This enzyme is crucial for post-translational modification of proteins, a process known as prenylation. By attaching a farnesyl group to specific proteins, PfFT enables their proper localization and function, including roles in signal transduction and cell growth. Inhibition of this enzyme would disrupt these essential cellular processes, leading to parasite death.
Artemisinin: Heme-Activated Generation of Reactive Oxygen Species
The antimalarial activity of artemisinin is dependent on its endoperoxide bridge.[2][3] Inside the parasite's food vacuole, which is rich in heme released from hemoglobin digestion, the endoperoxide bridge is cleaved by ferrous iron (Fe²⁺) from heme.[2][4] This reaction generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins, lipids, and other vital biomolecules, leading to rapid parasite killing.[3][5]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are representative protocols for the types of assays used to evaluate such compounds.
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This assay is a common method for determining the in vitro efficacy of antimalarial compounds.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized to the ring stage.
-
Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate.
-
Incubation: A suspension of infected erythrocytes is added to each well and the plate is incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.[6]
-
Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[6]
-
Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine parasite growth inhibition. The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Farnesyltransferase Inhibition Assay (Fluorescence-based)
This type of assay is used to screen for inhibitors of farnesyltransferase.
-
Reagent Preparation: Prepare assay buffer, farnesyltransferase enzyme, a fluorescently-labeled peptide substrate (e.g., dansyl-peptide), and farnesyl pyrophosphate (FPP).[7]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a microtiter plate containing the farnesyltransferase enzyme and incubate.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate and FPP.[7][8]
-
Incubation: Incubate the reaction mixture at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide substrate).[7][9] The transfer of the farnesyl group to the fluorescent peptide results in a change in fluorescence.
-
Data Analysis: The degree of inhibition is determined by the decrease in the fluorescence signal compared to a control without the inhibitor. The 50% inhibitory concentration (IC50) is then calculated.
Conclusion
This compound is an early-stage antimalarial candidate with a novel proposed mechanism of action targeting farnesyltransferase. Its in vitro potency is a promising starting point for further development. In contrast, artemisinin-based combination therapies are the well-established, highly effective clinical standard for malaria treatment, acting through a distinct mechanism of heme-activated oxidative damage.
The data presented here underscores the different stages of drug development for these two antimalarial strategies. While direct comparisons of efficacy are not yet possible, the preclinical profile of this compound warrants further investigation, including in vivo studies and eventually, combination studies, to determine its potential as a future therapeutic agent in the fight against malaria. Continued research into novel compounds like this compound is critical to address the ongoing threat of artemisinin resistance.
References
- 1. Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives this compound as potential antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
Benchmarking MMV665916: A Comparative Analysis of Novel Antimalarial Compounds
For Immediate Release
In the global endeavor to combat malaria, the development of novel antimalarials with diverse mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a comparative analysis of the quinazolinedione derivative MMV665916 against other promising novel antimalarial compounds: ganaplacide (KAF156), MMV048, and cipargamin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Executive Summary
This compound, a quinazolinedione derivative, demonstrates potent in vitro activity against Plasmodium falciparum by targeting the parasite's farnesyltransferase. This mechanism of action, distinct from many current antimalarials, makes it a valuable candidate for further investigation. This guide benchmarks this compound's performance against three other novel compounds:
-
Ganaplacide (KAF156): An imidazolopiperazine that disrupts the parasite's protein transport system.
-
MMV048: A 2-aminopyridine that inhibits phosphatidylinositol 4-kinase (PI4K), a key enzyme in lipid metabolism.
-
Cipargamin: A spiroindolone that targets the parasite's P-type Na+ ATPase (PfATP4), leading to fatal ionic imbalance.
Each of these compounds represents a distinct chemical class with a novel mechanism of action, highlighting the multifaceted approach being taken to address malaria.
In Vitro Efficacy Comparison
The following table summarizes the in vitro activity of this compound and the comparator compounds against various strains of P. falciparum. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Chemical Class | Target | P. falciparum Strain(s) | IC50/EC50 (nM) | Citation(s) |
| This compound | Quinazolinedione | Farnesyltransferase (PfFT) | FcB1 | 400 | [1][2] |
| Ganaplacide (KAF156) | Imidazolopiperazine | Protein Secretory Pathway | Artemisinin-Resistant Isolates | 5.6 (Asexual stages) | [3] |
| 6.9 (Male gametocytes) | [3] | ||||
| 47.5 (Female gametocytes) | [3] | ||||
| MMV390048 (analogue of MMV048) | Aminopyridine | Phosphatidylinositol 4-kinase (PI4K) | NF54 | 28 | [4] |
| Cipargamin | Spiroindolone | P-type Na+ ATPase (PfATP4) | Artemisinin-Resistant Isolates | 2.4 (Asexual stages) | [5] |
| 115.6 (Male gametocytes) | [5] | ||||
| 104.9 (Female gametocytes) | [5] |
Mechanisms of Action and Signaling Pathways
The novel mechanisms of action of these compounds are crucial for their potential to overcome existing drug resistance.
This compound: Inhibition of Protein Prenylation
This compound is proposed to inhibit P. falciparum farnesyltransferase (PfFT), an enzyme crucial for protein prenylation. This post-translational modification involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate, to cysteine residues of specific proteins. Prenylation is essential for the proper membrane localization and function of these proteins, which are often involved in critical cellular processes like signal transduction. By inhibiting PfFT, this compound disrupts these pathways, leading to parasite death.
Ganaplacide (KAF156): Disruption of Protein Secretion
Ganaplacide is thought to disrupt the parasite's internal protein secretory pathway.[6] This disruption affects the trafficking of essential proteins to their correct destinations within the parasite or the infected red blood cell, ultimately leading to parasite death. Resistance to ganaplacide has been linked to mutations in genes such as the cyclic amine resistance locus (CARL), UDP-galactose transporter, and Acetyl-CoA transporter.[6]
MMV048: Inhibition of Lipid Kinase
MMV048 targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the parasite's lipid metabolism.[4] PI4K is involved in the production of phosphatidylinositol 4-phosphate (PI4P), a signaling lipid essential for vesicular trafficking and maintaining the integrity of the Golgi apparatus. Inhibition of PfPI4K disrupts these processes, leading to parasite death.
Cipargamin: Disruption of Ion Homeostasis
Cipargamin inhibits the P. falciparum P-type ATPase PfATP4, a sodium-proton pump on the parasite's plasma membrane.[7] This pump is essential for maintaining low intracellular sodium concentrations. By blocking PfATP4, cipargamin causes a rapid influx of sodium ions, leading to osmotic swelling and ultimately, parasite lysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used for the in vitro and in vivo evaluation of antimalarial compounds.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Test compounds are serially diluted in an appropriate solvent and dispensed into 96-well microtiter plates.
-
Incubation: A suspension of infected red blood cells (typically at 0.5% parasitemia and 2% hematocrit) is added to each well. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and staining of the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA and thus reflect parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)
This standard test, often referred to as the Peters' 4-day suppressive test, is used to evaluate the in vivo efficacy of a compound in a murine malaria model, typically using Plasmodium berghei.
-
Animal Model: Typically, Swiss albino or BALB/c mice are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized dose of P. berghei-infected red blood cells on day 0.
-
Drug Administration: The test compound is administered to groups of infected mice, usually once daily for four consecutive days (day 0 to day 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined from dose-response studies.
Conclusion and Future Directions
This compound and the comparator compounds, ganaplacide, MMV048, and cipargamin, represent significant progress in the discovery of novel antimalarials. Their diverse chemical scaffolds and unique mechanisms of action offer the potential to circumvent current drug resistance mechanisms. The in vitro data highlight the potent activity of these compounds, although direct comparative studies are needed for a more definitive assessment of their relative merits.
Future research should focus on:
-
Head-to-head in vitro and in vivo studies: To provide a direct and robust comparison of the efficacy and safety profiles of these lead candidates.
-
Mechanism of action deconvolution: Further elucidation of the specific molecular targets and pathways affected by these compounds will aid in the design of next-generation inhibitors and the prediction of potential resistance mechanisms.
-
Combination studies: Evaluating the synergistic or additive effects of these novel compounds with existing antimalarials or with each other could lead to the development of highly effective combination therapies that delay the onset of resistance.
The continued investigation of these and other novel antimalarial candidates is essential to replenish the drug pipeline and move closer to the goal of malaria eradication.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of MMV665916: A Novel Antimalarial Agent with No Cross-Resistance to Existing Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel antimalarial compound MMV665916, a quinazolinedione derivative, reveals its potent in vitro activity against Plasmodium falciparum and a promising lack of cross-resistance with currently available antimalarial drugs. This positions this compound as a potential candidate for further development in the fight against drug-resistant malaria.
This compound has demonstrated significant inhibitory effects against the erythrocytic stages of P. falciparum, with a reported 50% effective concentration (EC50) of 0.4 µM against the FcB1 strain. The compound is believed to exert its antimalarial effect through the inhibition of P. falciparum farnesyltransferase (PfFT), a key enzyme in the parasite's isoprenoid biosynthesis pathway. This pathway is crucial for the synthesis of essential molecules required for parasite survival and replication.
This guide provides a comparative overview of the in vitro activity of this compound against various drug-sensitive and resistant P. falciparum strains, alongside existing antimalarials. Detailed experimental protocols for assessing antimalarial activity are also presented to ensure reproducibility and standardization of future research.
In Vitro Activity of this compound and Comparator Antimalarials
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other antimalarial agents against a panel of well-characterized laboratory strains of P. falciparum. The data highlights the activity profile of this compound across strains with varying resistance profiles to conventional drugs.
| Compound | Strain | Resistance Phenotype | IC50 (µM) |
| This compound | FcB1 | Chloroquine-resistant | 0.4 |
| Chloroquine | 3D7 | Sensitive | 0.008 - 0.02 |
| K1 | Chloroquine-resistant, Pyrimethamine-resistant | 0.1 - 0.3 | |
| W2 | Chloroquine-resistant, Pyrimethamine-resistant, Quinine-resistant | 0.2 - 0.5 | |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 0.1 - 0.4 | |
| Artemisinin | 3D7 | Sensitive | 0.003 - 0.01 |
| K1 | Sensitive | 0.002 - 0.008 | |
| W2 | Sensitive | 0.005 - 0.015 | |
| Dd2 | Sensitive | 0.004 - 0.012 | |
| Mefloquine | 3D7 | Sensitive | 0.01 - 0.03 |
| K1 | Mefloquine-resistant | 0.1 - 0.3 | |
| W2 | Mefloquine-resistant | 0.2 - 0.5 | |
| Dd2 | Mefloquine-resistant | 0.15 - 0.4 | |
| Atovaquone | 3D7 | Sensitive | 0.0005 - 0.0015 |
| K1 | Atovaquone-resistant | > 10 | |
| W2 | Atovaquone-resistant | > 10 | |
| Dd2 | Atovaquone-resistant | > 10 | |
| Pyrimethamine | 3D7 | Sensitive | 0.005 - 0.02 |
| K1 | Pyrimethamine-resistant | > 1 | |
| W2 | Pyrimethamine-resistant | > 1 | |
| Dd2 | Pyrimethamine-resistant | > 1 |
Note: The IC50 values for comparator antimalarials are compiled from various literature sources and are presented as a range to reflect inter-laboratory variability. A specific comparative study including this compound against all listed strains and comparators in a single assay is not yet available.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This method is widely used to determine the susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in culture medium in a 96-well microtiter plate.
-
Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%. This parasite suspension is added to the drug-containing wells. Control wells with no drug and wells with solvent control are included.
-
Incubation: The plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the proposed mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: Workflow for determining the in vitro antiplasmodial activity.
Caption: Inhibition of the P. falciparum isoprenoid pathway by this compound.
Conclusion
The quinazolinedione derivative this compound demonstrates potent in vitro activity against P. falciparum. Its novel mechanism of action, targeting PfFT, suggests a low probability of cross-resistance with existing antimalarial drugs that target different pathways. The lack of readily available, direct comparative data underscores the need for further head-to-head studies to fully elucidate the cross-resistance profile of this compound. The detailed experimental protocols provided herein offer a framework for such future investigations, which are crucial for advancing this promising compound through the drug development pipeline.
Validating the Target Engagement of MMV665916 with PfFT in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the engagement of the antimalarial compound MMV665916 with its putative target, Plasmodium falciparum farnesyltransferase (PfFT), within the complex cellular environment of the parasite.
This compound, a quinazolinedione derivative, has demonstrated potent growth inhibition of P. falciparum with an EC50 value of 0.4 µM and a high selectivity index of over 250.[1] Computational molecular docking studies suggest that this compound binds to PfFT, a crucial enzyme for the parasite.[1] However, direct experimental validation of this interaction within the parasite cell is essential for advancing this compound in the drug development process. This guide outlines and compares established experimental approaches to achieve this validation.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate method for validating target engagement depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the question being addressed. Here, we compare several powerful techniques applicable to the study of this compound and PfFT in P. falciparum.
| Feature | Cellular Thermal Shift Assay (CETSA) | Resistance Mutation Analysis | Immunoprecipitation-Western Blot (IP-WB) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Spontaneous mutations in the target protein that confer resistance to the compound imply direct interaction. | An antibody pulls down the target protein, and the co-precipitation of the drug or its downstream effects are measured. |
| Environment | Intact cells or cell lysates. | In vitro evolution in cultured parasites. | Cell lysates. |
| Primary Readout | Change in the melting temperature (Tm) of the target protein. | Fold-change in EC50 and identification of mutations in the target gene. | Presence and intensity of a band on a Western blot. |
| This compound Specific? | Applicable without modification to this compound. | Would require generating resistant parasite lines to this compound. | Would require a modified, tagged version of this compound or a specific antibody that recognizes the drug-target complex. |
| Advantages | Label-free, performed in a physiological context.[2] | Provides strong genetic evidence of the target. | Can confirm direct or indirect interactions. |
| Limitations | Requires a specific antibody for the target protein (PfFT). | Can be time-consuming to generate resistant lines. | May not be suitable for transient interactions; may require compound modification. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PfFT Engagement
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
1. Parasite Culture and Treatment:
-
Culture P. falciparum-infected erythrocytes to the desired parasitemia.
-
Treat the parasitized red blood cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Include an unheated control.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells to release the parasite proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
4. Protein Detection and Quantification:
-
Detect the amount of soluble PfFT in the supernatant using Western blotting with an antibody specific to PfFT.
-
Quantify the band intensities to determine the melting temperature (Tm) of PfFT in the presence and absence of this compound. A shift in Tm indicates target engagement.
Diagram of the CETSA Workflow:
Caption: Workflow for validating this compound-PfFT engagement using CETSA.
Resistance Mutation Analysis
This genetic approach provides strong evidence for on-target activity by selecting for parasites that can survive in the presence of the drug due to mutations in the target protein.
1. In Vitro Selection of Resistant Parasites:
-
Culture P. falciparum in the continuous presence of increasing concentrations of this compound over an extended period.
-
Isolate parasite clones that exhibit a significant increase in the EC50 value for this compound compared to the parental strain.
2. Gene Sequencing:
-
Extract genomic DNA from the resistant and parental parasite lines.
-
Sequence the gene encoding PfFT (and potentially other candidate genes) to identify any mutations that are present in the resistant but not the sensitive parasites.
3. Confirmation of the Role of Mutations:
-
If mutations in PfFT are identified, their role in conferring resistance can be confirmed by introducing the mutation into a sensitive parasite line and observing a shift in the EC50 for this compound.
Logical Diagram of Resistance-Based Target Validation:
Caption: Logical flow for validating PfFT as the target of this compound via resistance mutation analysis.
Conclusion
While computational data strongly suggest that this compound targets PfFT in P. falciparum, rigorous experimental validation within the cellular context is a crucial next step. The Cellular Thermal Shift Assay offers a direct and label-free method to confirm this engagement in intact parasites. Concurrently, generating resistance to this compound and identifying mutations in the PfFT gene would provide powerful genetic evidence of on-target activity. By employing these complementary approaches, researchers can build a robust case for the mechanism of action of this compound, a critical milestone in its development as a novel antimalarial agent.
References
A Comparative Analysis of MMV665916 and Other Quinazolinedione-Based Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
The quinazolinedione scaffold has emerged as a promising framework in the development of novel antimalarial agents. This guide provides a comparative analysis of MMV665916, a notable quinazolinedione derivative, and other recently developed inhibitors of Plasmodium falciparum. The data presented herein is intended to offer a comprehensive overview of their relative potencies and the experimental methodologies used for their evaluation.
Quantitative Analysis of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of this compound and other selected quinazolinedione inhibitors against various strains of P. falciparum.
| Compound | P. falciparum Strain | EC50/IC50 (µM) | Putative Target |
| This compound | FcB1 | 0.4[1][2] | PfFT |
| Analog 8ag' (2-ethoxy) | FcB1 | ~5[1][2] | PfFT |
| Analog 8ai' (2-trifluoromethoxy) | FcB1 | ~5[1][2] | PfFT |
| Analog 8ak' (4-fluoro-2-methoxy) | FcB1 | ~5[1][2] | PfFT |
| Compound 2 | 3D7 | 0.219[2] | Not specified |
| Compound 21 | 3D7 | 0.036[2] | Not specified |
| Compound 24 | 3D7 | 0.022[2] | Not specified |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is widely used to determine the 50% effective concentration (EC50) of compounds against the erythrocytic stages of P. falciparum.
a) Parasite Culture:
-
P. falciparum strains (e.g., FcB1, 3D7) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
b) Assay Procedure:
-
Test compounds are serially diluted in culture medium in a 96-well microplate.
-
Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2.5%.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
Following incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The EC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
Plasmodium falciparum Farnesyltransferase (PfFT) Inhibition Assay
This biochemical assay determines the 50% inhibitory concentration (IC50) of compounds against the specific enzyme target, PfFT.
a) Recombinant PfFT Expression and Purification:
-
The gene encoding for PfFT is cloned into an expression vector and transformed into a suitable host, such as E. coli.
-
Recombinant protein expression is induced, and the cells are harvested and lysed.
-
The recombinant PfFT is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
b) Assay Procedure (based on commercially available kits):
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains recombinant PfFT, a farnesyl pyrophosphate (FPP) substrate, and a fluorescently labeled peptide substrate (e.g., dansylated peptide).
-
Test compounds at various concentrations are pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrates.
-
The farnesylation of the peptide substrate by PfFT leads to a change in fluorescence.
-
The fluorescence is monitored kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for a dansyl-peptide).
-
The IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing Key Processes
References
Structure-Activity Relationship (SAR) Studies of MMV665916 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of the antimalarial compound MMV665916 and its analogs. The information presented herein is based on available published data and aims to facilitate further research and development in the pursuit of novel antimalarial agents.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of new antimalarial drugs with novel mechanisms of action. This compound, a quinazolinedione derivative, has been identified as a potent inhibitor of P. falciparum growth. This guide focuses on the SAR studies of this compound analogs, providing insights into the chemical features crucial for their antimalarial activity. The putative target of this compound class is believed to be P. falciparum farnesyltransferase (PfFT), a key enzyme in protein prenylation.
Data Presentation: In Vitro Activity of this compound and Analogs
The following table summarizes the available quantitative data on the antiplasmodial activity and cytotoxicity of this compound and a selection of its quinazolinedione analogs. The data highlights the potency of the parent compound and provides a benchmark for the activity of its derivatives.
| Compound ID | Description | EC50 (µM) vs. P. falciparum FcB1 Strain | Cytotoxicity vs. Human Fibroblast Cell Line (AB943) | Selectivity Index (SI) |
| This compound | Parent Compound | 0.4[1] | Non-toxic | >250[1] |
| Analog 8ag' | 2-ethoxy derivative | ~5[1] | Non-toxic[1] | Not Reported |
| Analog 8ai' | 2-trifluoromethoxy derivative | ~5[1] | Non-toxic[1] | Not Reported |
| Analog 8ak' | 4-fluoro-2-methoxy derivative | ~5[1] | Non-toxic[1] | Not Reported |
Note: The specific structures of analogs 8ag', 8ai', and 8ak' are detailed in the primary literature. The available data on analogs is limited, and further research is needed to establish a comprehensive SAR profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
In Vitro Antiplasmodial Activity Assay (P. falciparum FcB1 Strain)
The 50% effective concentration (EC50) against the chloroquine-resistant FcB1 strain of P. falciparum was determined using a standardized protocol, likely a SYBR Green I-based fluorescence assay or a [3H]hypoxanthine incorporation assay. A generalized protocol is as follows:
-
Parasite Culture: P. falciparum FcB1 strain is maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Drug Dilution: Compounds are serially diluted in complete culture medium in a 96-well microtiter plate.
-
Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the drug-containing wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Growth Measurement (SYBR Green I method):
-
Lysis buffer containing SYBR Green I is added to each well.
-
Plates are incubated in the dark at room temperature.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is proportional to the parasite biomass. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay (Human Fibroblast Cell Line AB943)
Cytotoxicity was assessed to determine the selectivity of the compounds for the parasite over human cells. A common method for this is the MTT or MTS assay.
-
Cell Culture: The human fibroblast cell line AB943 is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement (MTT Assay):
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound and its analogs through the inhibition of P. falciparum farnesyltransferase (PfFT). PfFT is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to specific target proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of these proteins, which are involved in various critical cellular processes.
Caption: Proposed mechanism of this compound via PfFT inhibition.
Experimental Workflow: SAR Study of Antimalarial Compounds
The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies of novel antimalarial compounds, from initial synthesis to in vitro evaluation.
Caption: Workflow for antimalarial SAR studies.
References
Assessing the Therapeutic Potential of MMV665916 in Drug Discovery Pipelines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance necessitates a thorough evaluation of promising new chemical entities. This guide provides a comprehensive assessment of MMV665916, a potent quinazolinedione derivative, and compares its therapeutic potential with alternative compounds targeting the Plasmodium falciparum farnesyltransferase (PfFT), a key enzyme in parasite development.
Comparative Analysis of Antiplasmodial Activity and Cytotoxicity
This compound demonstrates significant promise with a potent in vitro antiplasmodial activity and a high selectivity index, indicating a favorable therapeutic window. To contextualize its performance, this section presents a comparative analysis of this compound against other known farnesyltransferase inhibitors that have been evaluated for their antimalarial properties.
| Compound | Chemical Class | Target | P. falciparum Strain(s) | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | Quinazolinedione | PfFT | FcB1 | 0.4 | >100 (Human Fibroblast AB943) | >250 |
| BMS-388891 | Tetrahydroquinoline | PfFT | Not Specified | ~5 (Inhibits parasite growth by 50%) | Not Specified | Not Specified |
| FTI-277 | Peptidomimetic | PfFT | Not Specified | ~5 (Inhibits parasite growth by 50%) | Not Specified | Not Specified |
| GGTI-298 | Peptidomimetic | PfGGTase-I / PfFT | Not Specified | ~5 (Inhibits parasite growth by 50%) | Not Specified | Not Specified |
Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. The Selectivity Index (SI) is calculated as the ratio of CC50 (cytotoxicity) to IC50/EC50 (antiplasmodial activity) and indicates the compound's specificity for the parasite over host cells. A higher SI value is desirable.
Mechanism of Action: Targeting Protein Prenylation
This compound is hypothesized to exert its antiplasmodial effect by inhibiting P. falciparum farnesyltransferase (PfFT). PfFT is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to specific protein substrates, a post-translational modification known as prenylation. This process is vital for the proper localization and function of numerous proteins involved in key cellular processes.
The inhibition of PfFT disrupts the prenylation of essential proteins, leading to their mislocalization and subsequent dysfunction, ultimately resulting in parasite death. Key downstream effectors of PfFT in P. falciparum include Rab GTPases, which are critical for vesicular trafficking, and the FYVE-containing coiled-coil protein (FCP), which is involved in trafficking to the parasite's food vacuole.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of a compound's therapeutic potential. The following sections detail the methodologies for the key in vitro assays used to evaluate this compound and its comparators.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum (e.g., FcB1 strain) is cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are normalized to the negative (no drug) and positive (e.g., artesunate) controls. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the 50% cytotoxic concentration (CC50) of a compound against a human cell line (e.g., human fibroblast AB943) to determine its selectivity.
-
Cell Culture: Human fibroblast cells are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance readings are normalized to the control (no drug) wells. The CC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Antimalarial Drug Discovery Workflow
The development of a new antimalarial drug follows a structured pipeline, from initial hit identification to preclinical and clinical development. The following diagram illustrates a typical in vitro workflow for the early stages of this process.
Conclusion
This compound emerges as a highly promising antimalarial lead compound due to its potent and selective in vitro activity against P. falciparum. Its putative mechanism of action, the inhibition of PfFT, represents a valuable target for circumventing existing drug resistance mechanisms. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound in the fight against malaria. This guide provides a foundational framework for researchers to contextualize the performance of this compound and to inform the design of subsequent stages in the drug discovery pipeline.
Safety Operating Guide
Navigating the Disposal of MMV665916: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the antimalarial compound MMV665916 necessitates a cautious approach based on general best practices for chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting their institution's Environmental Health and Safety (EHS) department before proceeding with disposal.
Currently, a specific Safety Data Sheet (SDS) detailing the proper disposal procedures for this compound is not publicly available. The existing literature primarily focuses on its synthesis and biological activity as a potential antimalarial agent.[1][2][3] In the absence of compound-specific data, the following guidelines, adapted from general laboratory chemical disposal protocols, should be followed. These are intended as a supplementary resource and not a replacement for institutional and regulatory procedures.
General Protocol for Chemical Waste Disposal
When handling a novel or uncharacterized compound such as this compound, it should be treated as hazardous chemical waste.[4] The following steps provide a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
The first crucial step is to properly identify and segregate the chemical waste. As a default, this compound should be classified as hazardous. It is imperative not to mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.[4] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling chemical waste to prevent exposure. The specific level of PPE should be determined based on a risk assessment and institutional guidelines.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes and aerosols of hazardous materials. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for added protection. | Prevents skin contact with the chemical. The choice of glove material should be based on its resistance to the chemicals being handled. |
| Body Protection | A fire-resistant laboratory coat, chemical-resistant apron, or coveralls. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step 3: Waste Containment
Select a waste container that is compatible with the chemical waste. For organic compounds like this compound and its solutions, glass or polyethylene containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.
Step 4: Labeling
Properly label the waste container with the words "Hazardous Waste," the full chemical name (this compound), an indication of the hazards (e.g., "Toxic," "Flammable" - if known), and the accumulation start date.
Step 5: Storage
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.
Step 6: Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: The information provided is based on general best practices for handling and disposing of novel or uncharacterized organic compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) department for definitive guidance on the disposal of this compound.
References
Personal protective equipment for handling MMV665916
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of the antimalarial compound MMV665916 (CAS Number: 896356-25-5). As a quinazolinedione derivative, this compound requires careful handling to ensure laboratory safety and minimize exposure risks. The following guidelines are based on general best practices for this chemical class, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Ensure to inspect gloves for any tears or punctures before use. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes, consider a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing risks associated with this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to control airborne exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Work Practices:
-
Avoid the generation of dust.
-
Weighing and transferring of the solid compound should be done with care to prevent aerosolization.
-
Keep containers of this compound tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container for solids. |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container for chemical solvents. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and notify your institution's EHS office immediately. |
Visual Guidance: Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Experimental Protocol: General Safety Assessment of a Novel Compound
For novel compounds like this compound where a full safety profile is not publicly available, a tiered approach to safety assessment is recommended. The following outlines a general methodology.
1. In Silico Toxicity Prediction:
-
Utilize computational models (e.g., DEREK, TOPKAT) to predict potential toxicities, including mutagenicity, carcinogenicity, and skin sensitization, based on the chemical structure of this compound.
2. In Vitro Cytotoxicity Assay:
-
Objective: To determine the concentration of this compound that is toxic to cells in culture.
-
Methodology:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT or LDH release.
-
Calculate the IC50 (the concentration at which 50% of cells are killed).
-
3. Ames Test for Mutagenicity:
-
Objective: To assess the mutagenic potential of this compound.
-
Methodology:
-
Use several strains of Salmonella typhimurium with mutations in the histidine synthesis operon.
-
Expose the bacteria to various concentrations of this compound, both with and without metabolic activation (S9 mix).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Logical Relationship: Risk Mitigation Strategy
The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures for handling this compound.
Caption: Risk mitigation strategy for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
